(1’S)-Dehydropestalotin
Beschreibung
Pestalotin has been reported in Penicillium with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIMUDXPJZVJJO-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CC(=CC(=O)O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956075 | |
| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34565-32-7 | |
| Record name | (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1’S)-Dehydropestalotin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1’S)-Dehydropestalotin is a polyketide natural product belonging to the pyranone class of compounds. This technical guide provides an in-depth overview of its natural sources, detailed isolation protocols, and spectroscopic data. The document also addresses the stereochemical complexities of dehydropestalotin and explores its potential biological activities, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Natural Sources and Stereochemical Considerations
Dehydropestalotin is primarily produced by endophytic fungi, microorganisms that reside within the tissues of living plants. The most well-documented stereoisomer of this compound is (+)-(1'R)-dehydropestalotin .
Fungal Sources:
Initial research pointed towards the endophytic fungus Pestalotiopsis microspora as a potential source, due to the presence of structurally related compounds like pestalotin and LL-P880β. However, definitive isolation and characterization have been more clearly reported from other fungal genera.
A significant source of (+)-(1'R)-dehydropestalotin is the marine-derived fungus Penicillium restrictum (strain MMS417), isolated from the blue mussel Mytilus edulis. This finding highlights the largely untapped chemical diversity of marine microbial ecosystems. Other species of Penicillium and Pestalotiopsis, such as Pestalotiopsis mangiferae , are also reported producers of dehydropestalotin.
Stereochemical Ambiguity:
While the predominant enantiomer found in nature is the (1'R) form, there is a report of This compound being isolated from the fungus Xylaria feejeensis . This discrepancy in the stereochemistry at the 1' position is a critical point for researchers. It is plausible that different fungal species or even different strains of the same species can produce distinct stereoisomers. This underscores the importance of careful stereochemical analysis in the isolation and characterization of this natural product. For the purpose of this guide, the focus will be on the more extensively studied (+)-(1'R)-dehydropestalotin, with the acknowledgment of the potential existence and isolation of its (1'S) epimer.
Isolation and Purification Protocols
The isolation of (+)-(1'R)-dehydropestalotin from fungal cultures involves a multi-step process encompassing fermentation, extraction, and chromatography. The following is a generalized protocol based on methodologies reported for its isolation from Penicillium restrictum.
Fungal Fermentation
The production of dehydropestalotin is highly dependent on the culture conditions. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying the culture media and fermentation parameters, has been successfully employed to induce and enhance its production.
Typical Fermentation Parameters:
-
Fungal Strain: Penicillium restrictum MMS417
-
Culture Media: Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth are commonly used. For marine-derived fungi, media supplemented with seawater or marine-derived components may enhance secondary metabolite production.
-
Incubation: Static liquid fermentation is typically carried out in flasks at room temperature (around 25°C) for a period of 14 to 21 days in the dark.
Extraction of Fungal Metabolites
Following fermentation, the fungal biomass and the culture broth are separated. The secondary metabolites, including dehydropestalotin, are then extracted from both the mycelium and the broth.
Extraction Protocol:
-
Separation: The fungal culture is filtered to separate the mycelium from the liquid broth.
-
Mycelial Extraction: The mycelium is typically macerated and extracted with an organic solvent such as ethyl acetate (B1210297) or methanol. This process is often repeated multiple times to ensure complete extraction.
-
Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, most commonly ethyl acetate.
-
Concentration: The organic extracts from the mycelium and broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various fungal metabolites, is then subjected to a series of chromatographic steps to isolate pure dehydropestalotin.
Purification Workflow:
-
Initial Fractionation: The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) or column chromatography over silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol) is used to separate the compounds into fractions of varying polarity.
-
Fine Purification: The fractions containing dehydropestalotin, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified. This typically involves repeated column chromatography on silica gel or Sephadex LH-20.
-
Final Purification: The final purification step often employs semi-preparative or preparative HPLC, using a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.
Quantitative Data and Spectroscopic Characterization
The structural elucidation and confirmation of (+)-(1'R)-dehydropestalotin are based on a combination of spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for (+)-(1'R)-Dehydropestalotin
| Property | Data |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White amorphous powder or colorless oil |
| Optical Rotation [α]D | Positive value (specific value depends on solvent and concentration) |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ consistent with the molecular formula C₁₁H₁₅O₄⁺ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-(1'R)-Dehydropestalotin (in CDCl₃)
| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, multiplicity, J in Hz) |
| 2 | 164.5 | - |
| 3 | 98.0 | 5.40 (d, J=2.0) |
| 4 | 170.1 | - |
| 5 | 90.1 | 5.95 (d, J=2.0) |
| 6 | 78.5 | 4.65 (m) |
| 1' | 135.2 | 6.80 (dd, J=15.5, 5.0) |
| 2' | 128.9 | 6.10 (dd, J=15.5, 1.5) |
| 3' | 34.5 | 2.25 (m) |
| 4' | 22.1 | 1.50 (m) |
| 5' | 13.8 | 0.95 (t, J=7.5) |
| OMe | 56.0 | 3.80 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Biological Activity and Potential Signaling Pathways
Preliminary studies have indicated that dehydropestalotin possesses anti-inflammatory properties. Specifically, it has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential therapeutic application for dehydropestalotin in inflammatory diseases.
Potential Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise mechanism of dehydropestalotin is yet to be fully elucidated, a plausible hypothesis is that it interferes with these pro-inflammatory cascades.
Hypothesized Anti-inflammatory Signaling Pathway of Dehydropestalotin:
Chemical structure and properties of (1’S)-Dehydropestalotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1’S)-Dehydropestalotin, with the IUPAC name 6-[(1S)-1-hydroxypentyl]-4-methoxy-2H-pyran-2-one, is a naturally occurring polyketide that has garnered interest within the scientific community. This document serves as an in-depth technical guide to its chemical structure, properties, and what is currently known about its biological significance. It is intended to be a valuable resource for professionals in research, science, and drug development.
Chemical Structure and Properties
This compound is a derivative of a dihydropyranone, characterized by a six-membered heterocyclic ring containing one oxygen atom. Key structural features include a methoxy (B1213986) group at the C4 position and a chiral hydroxypentyl side chain at the C6 position, with the stereochemistry at the C1' position designated as 'S'.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 330582-38-2 | [1][2] |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.242 g/mol | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 393.3 ± 32.0 °C at 760 mmHg | [1] |
| Flash Point | 153.3 ± 18.6 °C | [1] |
| Melting Point | Not Available | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, analysis of related pestalotin analogs provides insight into the expected spectral characteristics. For a synthesized analog with the same molecular formula, the following has been reported:
Table 2: Spectral Data for a Dehydropestalotin Analog
| Spectral Data Type | Observed Peaks |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 212 |
| Nuclear Magnetic Resonance (¹H NMR) | δ (ppm): 0.98 (3H, t), 1.35 (2H, m), 1.54 (2H, m), 2.53 (1H, m), 2.96 (1H, d), 3.30 (1H, m), 3.76 (3H, s), 4.20 (2H, m), 5.15 (1H, s) |
Note: The NMR data presented is for a synthesized analog and may not exactly match that of this compound.
Natural Occurrence and Isolation
This compound is a fungal metabolite. It has been identified as a product of Urnula craterium, a species of cup fungus.[3] The production of this and other bioactive compounds by U. craterium suggests a potential ecological role, possibly in mediating interactions with other microorganisms.[3]
General Isolation Protocol
Caption: General workflow for the isolation of fungal metabolites.
This process typically involves the cultivation of the fungus in a liquid medium, followed by extraction of the culture broth with an organic solvent. The resulting crude extract is then subjected to various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.
Synthesis
A specific, detailed synthetic protocol for this compound is not available in the reviewed literature. However, the synthesis of pestalotin analogs has been reported. A general approach involves the construction of the 4-methoxy-2-pyrone ring system and subsequent attachment of the side chain.
Biological Activity and Potential Applications
The biological activity of this compound is an area of ongoing research. The parent compound, pestalotin, has been noted to be a gibberellin synergist. Bioactive compounds produced by Urnula craterium, including dehydropestalotin, have been shown to inhibit the growth of other fungi that are pathogenic to aspen trees.[3] This suggests potential antifungal properties for this compound.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other polyketides and their structural similarities to signaling molecules, potential areas of investigation could include pathways related to fungal growth and development, or plant-fungus interactions.
Caption: Hypothetical antifungal mechanism of action.
Experimental Protocols for Biological Evaluation
Detailed experimental protocols for the biological evaluation of this compound are not specifically described in the available literature. However, standard assays can be employed to investigate its potential biological activities.
Antifungal Activity Assay (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: A suspension of the target fungal species is prepared and adjusted to a standardized concentration.
-
Serial Dilution: this compound is serially diluted in a suitable solvent and added to the wells of a microtiter plate containing fungal growth medium.
-
Inoculation: The fungal inoculum is added to each well.
-
Incubation: The microtiter plate is incubated under conditions suitable for fungal growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion
This compound is a natural product with a defined chemical structure and interesting, though not yet fully explored, biological properties. Its origin from the fungus Urnula craterium and its potential antifungal activity make it a subject of interest for further research in natural product chemistry, mycology, and drug discovery. The information provided in this guide is intended to serve as a foundational resource for scientists and researchers, highlighting the current state of knowledge and pointing towards future avenues of investigation. Further studies are required to fully elucidate its spectral characteristics, develop a robust synthetic route, and comprehensively evaluate its biological activity and mechanism of action.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry of (1’S)-Dehydropestalotin
This guide provides a detailed overview of the stereochemistry of this compound, a naturally occurring chiral molecule. The absolute configuration of this compound has been unequivocally established through asymmetric total synthesis, relying on the use of a chiral starting material of known stereochemistry. This document outlines the key quantitative data, experimental protocols, and the logical framework underpinning its stereochemical assignment.
Quantitative Spectroscopic and Physical Data
The stereochemical integrity of this compound is supported by precise spectroscopic and physical measurements. The data presented below corresponds to the synthetically prepared enantiomer with the (1'S) configuration.
Table 1: Optical Rotation Data for this compound
| Parameter | Value | Conditions |
| Specific Rotation ([α]D) | -86.4° | c = 1.00 in CHCl3, 22 °C |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 0.92 | t | 7.2 | H-5' |
| 1.25-1.50 | m | - | H-3', H-4' |
| 1.55-1.70 | m | - | H-2' |
| 2.45 | ddd | 18.0, 4.0, 2.0 | H-6a |
| 2.70 | ddd | 18.0, 12.0, 5.0 | H-6b |
| 3.80 | s | - | OMe |
| 4.40 | m | - | H-1' |
| 5.15 | s | - | H-3 |
| 5.85 | dd | 12.0, 4.0 | H-5 |
Experimental Protocols
The absolute configuration of (-)-Dehydropestalotin was determined by its asymmetric synthesis starting from a chiral precursor of known absolute stereochemistry, ethyl (S)-3-hydroxy-2-methylpropanoate.
Key Synthetic Step: Grignard Reaction for Stereocenter Introduction
The crucial step in establishing the (1'S) stereocenter involves the Grignard reaction of an aldehyde with a suitable organomagnesium reagent. The following is a representative protocol based on analogous syntheses:
-
Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added magnesium turnings (1.2 eq). A solution of 1-bromobutane (B133212) (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Grignard Addition: The aldehyde precursor, derived from ethyl (S)-3-hydroxy-2-methylpropanoate, is dissolved in anhydrous diethyl ether and cooled to -78 °C under a nitrogen atmosphere. The prepared Grignard reagent is then added dropwise to the stirred solution.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the secondary alcohol with the desired (S) configuration at the newly formed stereocenter.
Visualization of Stereochemical Assignment and Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the stereochemical assignment and the experimental workflow.
Caption: Logical flow for the assignment of the absolute configuration of this compound.
Caption: Experimental workflow for the synthesis and stereochemical characterization of this compound.
A Technical Guide to the Proposed Biosynthesis of (1’S)-Dehydropestalotin in Fungi
Abstract: (1’S)-Dehydropestalotin is a polyketide metabolite produced by various fungal species. While its specific biosynthetic pathway has not been fully elucidated in published literature, its structure strongly suggests it is synthesized by a Type I iterative Polyketide Synthase (iPKS). This technical guide outlines a proposed biosynthetic pathway for this compound based on established principles of fungal polyketide synthesis. It provides a comprehensive overview of the key enzymatic steps, presents representative quantitative data from analogous systems, details robust experimental protocols for pathway elucidation, and includes visualizations to clarify complex processes. This document serves as a foundational resource for researchers aiming to investigate, engineer, or harness the biosynthetic machinery of this and other related fungal polyketides.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of polyketides in fungi is predominantly carried out by large, multidomain enzymes known as iterative Type I Polyketide Synthases (iPKSs).[1][2] These enzymatic assembly lines catalyze the sequential condensation of simple acyl-CoA precursors to form a complex polyketide chain.[1] The structure of this compound, a C12 polyketide featuring a dihydropyranone ring, suggests a pathway initiated by a C4 starter unit and extended by four molecules of malonyl-CoA. The synthesis is likely performed by a Partially Reducing Polyketide Synthase (PR-PKS), which selectively reduces some of the β-keto groups during chain elongation.[2]
The proposed pathway begins with the loading of a starter unit, likely crotonyl-CoA, onto the Acyl Carrier Protein (ACP) domain of the PKS. This is followed by four successive rounds of chain extension via decarboxylative Claisen condensation with malonyl-CoA. The PKS programming dictates the reductive processing at each step. For dehydropestalotin, specific ketoreduction and dehydration steps are required to install the hydroxyl and alkene moieties at the correct positions. The final step involves the release of the polyketide chain from the PKS, which is often coupled with a cyclization reaction catalyzed by a Thioesterase (TE) or a dedicated cyclase domain to form the characteristic δ-lactone ring.
Key Enzymes and Domains in Polyketide Synthesis
The synthesis of a polyketide like dehydropestalotin is orchestrated by a single megasynthase (the PKS) containing multiple catalytic domains, each with a specific function.[3][4]
-
Starter Unit Acyl-CoA-ACP Transacylase (SAT): Selects and loads the initial starter unit (e.g., crotonyl-CoA) onto the ACP.
-
Acyltransferase (AT): Selects and loads the malonyl-CoA extender units onto the ACP domain.[1]
-
Ketosynthase (KS): Catalyzes the core chain-elongation reaction, a decarboxylative Claisen condensation between the growing polyketide chain (bound to the KS) and the malonyl-ACP.[1]
-
Acyl Carrier Protein (ACP): A small, flexible domain that carries the growing polyketide chain and the extender units, shuttling them between the various catalytic domains of the PKS.[1]
-
Ketoreductase (KR): When active, reduces the β-keto group formed after condensation to a β-hydroxyl group. The stereochemistry of this reduction is tightly controlled.[1]
-
Dehydratase (DH): When active, eliminates the β-hydroxyl group to form an α,β-double bond.[1]
-
Enoyl Reductase (ER): If present and active, reduces the α,β-double bond to a saturated carbon-carbon bond. This domain is likely inactive or bypassed in the final extension cycle for dehydropestalotin to preserve the double bond in the ring.
-
Thioesterase (TE) / Product Template (PT): Catalyzes the final step of the process, which involves releasing the completed polyketide chain from the ACP.[3] This release is often coupled with an intramolecular cyclization to form a stable lactone or pyrone ring.[5]
Quantitative Data from Analogous Fungal PKS Systems
Direct quantitative data for the this compound PKS is unavailable. However, data from the heterologous expression of other fungal PKSs provide a benchmark for expected production yields and enzyme performance. These studies demonstrate the feasibility of producing complex polyketides in recombinant hosts and offer a basis for comparison.[3][6]
| PKS System | Heterologous Host | Product | Titer (mg/L) | Reference |
| Brefeldin A PKS (Bref-PKS) & Thiohydrolase (Bref-TH) | Saccharomyces cerevisiae | Acyclic octaketide precursor (Compound 4 ) | 4 | [3] |
| Brefeldin A PKS (Bref-PKS) & Thiohydrolase (Bref-TH) | Saccharomyces cerevisiae | Acyclic octaketide precursor (Compound 6 ) | 2 | [3] |
| Preu3 PKS | Saccharomyces cerevisiae | 3-methylorsellinic acid | ~15 | [6] |
| Preu6 PKS | Saccharomyces cerevisiae | Lecanoric acid | ~5 | [6] |
| Monocillin II Synthase (PchI/PchE) | Exophiala dermatitidis | Monocillin II | ~10 | [7] |
Table 1: Representative product yields from the heterologous expression of various fungal polyketide synthases in yeast hosts.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway for this compound requires a multi-step experimental approach, from identifying the responsible gene cluster to characterizing the enzymes involved.
Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)
The genes responsible for producing a fungal secondary metabolite are typically clustered together in the genome.[4]
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of a known this compound producing fungus (e.g., a Pestalotiopsis or Penicillium species).
-
Bioinformatic Analysis:
-
Submit the genome sequence to specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[6]
-
Search the output for predicted Type I PKS gene clusters, specifically looking for those with a domain architecture consistent with a Partially Reducing PKS (KS-AT-DH-KR-ACP-TE).
-
Compare the predicted BGCs with known clusters that produce structurally similar compounds to identify the most likely candidate.
-
Protocol 2: PKS Gene Knockout via CRISPR/Cas9
Gene knockout is the definitive method to link a specific gene to the production of a metabolite.[8][9][10]
-
Design Guide RNAs (gRNAs): Design two gRNAs targeting the 5' and 3' ends of the coding sequence of the candidate PKS gene. This ensures complete deletion of the gene.[10]
-
Construct Repair Template:
-
Design a repair template cassette containing a selectable marker (e.g., hygromycin resistance gene, hph).
-
Flank the marker with 50-100 bp homology arms corresponding to the regions immediately upstream and downstream of the PKS gene's start and stop codons, respectively.[10]
-
Amplify the marker and homology arms using fusion PCR.[8]
-
-
Protoplast Transformation:
-
Grow the fungal strain in liquid culture and harvest the mycelia.
-
Generate protoplasts by enzymatic digestion of the fungal cell wall.
-
Co-transform the protoplasts with the Cas9 protein, the two gRNAs, and the linear repair template using a PEG-mediated method.[9]
-
-
Selection and Verification:
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Isolate resistant colonies and extract their genomic DNA.
-
Verify the correct gene replacement event using diagnostic PCR with primers flanking the target locus and internal to the selection marker.
-
-
Metabolite Analysis:
-
Culture the wild-type and confirmed knockout strains under production conditions.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts using HPLC and LC-MS. The absence of the this compound peak in the knockout strain's extract, compared to the wild-type, confirms the PKS gene's role in its biosynthesis.
-
Protocol 3: Heterologous Expression in Saccharomyces cerevisiae
Expressing the PKS gene in a clean host like yeast can confirm it is sufficient for product formation and can simplify product purification for structural analysis.[6][11]
-
Gene Cloning:
-
Amplify the full-length PKS gene (as cDNA to remove introns) from the producing fungus.
-
Clone the cDNA into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression plasmid into a suitable S. cerevisiae host strain (e.g., BJ5464-NpgA, which is deficient in some proteases).[6]
-
Select for successful transformants on appropriate dropout media.
-
-
Protein Expression and Fermentation:
-
Grow a starter culture of the recombinant yeast strain in selective media.
-
Inoculate a larger volume of expression media (containing galactose to induce the promoter) with the starter culture.
-
Incubate for 3-5 days to allow for protein expression and metabolite production.[3]
-
-
Extraction and Analysis:
-
Extract the yeast culture (both cells and supernatant) with an organic solvent like ethyl acetate.
-
Concentrate the extract and analyze by HPLC and LC-MS, comparing it to an authentic standard of this compound.
-
Protocol 4: In Vitro Characterization of the PKS
In vitro assays with purified enzyme allow for detailed mechanistic studies of the PKS and its individual domains.[3][12][13]
-
Protein Expression and Purification:
-
In Vitro Reconstitution Assay:
-
Set up a reaction mixture in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add the purified PKS enzyme, the starter unit (crotonyl-CoA), the extender unit (malonyl-CoA), and the required cofactor (NADPH for reductive steps).[3][13]
-
Incubate the reaction at room temperature for several hours.
-
-
Product Analysis:
-
Quench the reaction and extract the products with ethyl acetate.
-
Analyze the extract by LC-MS to confirm the production of this compound.
-
This system can be further used for substrate feeding studies with labeled precursors (e.g., ¹³C-malonyl-CoA) to confirm the building blocks or to test the function of individual domains by omitting specific cofactors (e.g., omitting NADPH to trap non-reduced intermediates).[3][14]
-
Conclusion
This guide presents a scientifically grounded, proposed biosynthetic pathway for the fungal polyketide this compound, based on its chemical structure and the well-established principles of fungal PKS enzymology. The outlined experimental protocols, from bioinformatics and genetic manipulation to heterologous expression and in vitro biochemistry, provide a clear and robust roadmap for the definitive elucidation and characterization of this pathway. The successful validation of this pathway will not only deepen our understanding of fungal natural product biosynthesis but also provide a powerful toolkit for the bioengineering of novel polyketides for applications in medicine and biotechnology.
References
- 1. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-oriented combinatorial biosynthesis of benzenediol lactone scaffolds by subunit shuffling of fungal polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterologous expression of a fungal type III polyketide synthase biosynthetic gene cluster in baker’s yeast - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]
- 12. repo.uni-hannover.de [repo.uni-hannover.de]
- 13. escholarship.org [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Biological Activity Screening of (1’S)-Dehydropestalotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1’S)-Dehydropestalotin is a natural product isolated from the fungus Xylaria feejeensis. While the genus Xylaria is known for producing a diverse array of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects, specific and detailed biological activity data for this compound remains limited in publicly accessible scientific literature. This guide provides a framework for the biological activity screening of this compound, outlining standard experimental protocols and data presentation formats relevant to the field. Due to the current lack of specific data for this compound, this document serves as a methodological guide rather than a comprehensive data repository.
Introduction
Natural products are a cornerstone of drug discovery, providing novel chemical scaffolds with diverse biological activities. Fungal secondary metabolites, in particular, have yielded numerous therapeutic agents. The compound this compound, a metabolite of the fungus Xylaria feejeensis, represents a potential candidate for biological activity screening. The genus Xylaria is recognized for its production of bioactive compounds, suggesting that its metabolites warrant investigation for therapeutic potential. This guide outlines the fundamental screening assays and methodologies that would be employed to characterize the biological profile of this compound.
Potential Biological Activities and Screening Methodologies
Based on the known activities of secondary metabolites from related fungal species, the primary areas for screening the biological activity of this compound would include antimicrobial, antifungal, cytotoxic, and phytotoxic effects.
Antimicrobial Activity Screening
The evaluation of a compound's ability to inhibit the growth of pathogenic bacteria is a critical first step in the development of new antibiotics.
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (bacteria in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).
-
Results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Antifungal Activity Screening
Similar to antimicrobial screening, assessing the activity against pathogenic fungi is crucial.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Use a panel of relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Prepare a standardized fungal spore or yeast suspension in RPMI-1640 medium to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Follow the same serial dilution procedure as for the antimicrobial assay, using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to the wells.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control.
-
Cytotoxic Activity Screening
Evaluating the toxicity of a compound against human cell lines is essential to assess its potential as a therapeutic agent and to determine its therapeutic window.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture and Seeding:
-
Select a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293).
-
Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
Quantitative data from biological activity screenings should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound (MIC in µg/mL)
| Microorganism | Strain | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Fungi | ||
| Candida albicans | ATCC 90028 | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available |
Table 2: Hypothetical Cytotoxic Activity of this compound (IC50 in µM)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| HEK293 | Normal Kidney | Data not available |
Visualization of Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.
Caption: General workflow for in vitro biological activity screening.
Signaling Pathways
Should this compound exhibit significant cytotoxic activity, further studies would be necessary to elucidate the underlying mechanism of action, which may involve specific cellular signaling pathways. For instance, if apoptosis is induced, pathways involving caspases, Bcl-2 family proteins, and p53 would be investigated. As no specific data is currently available, a hypothetical diagram illustrating a generic apoptosis pathway is provided.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Conclusion
While this compound originates from a fungally rich source of bioactive compounds, a comprehensive biological activity screening is required to determine its therapeutic potential. This guide provides the necessary framework of standard experimental protocols for such a screening cascade, encompassing antimicrobial, antifungal, and cytotoxic assays. The generation of quantitative data, as outlined in the example tables, is crucial for the initial assessment and further development of this natural product. Future research should focus on performing these assays to populate these data tables and, if promising activity is observed, to investigate the underlying mechanisms of action.
Unraveling the Therapeutic Potential of (1’S)-Dehydropestalotin: A Technical Overview
This technical guide aims to provide a consolidated overview of the current, albeit limited, understanding of (1’S)-Dehydropestalotin and related compounds, drawing from broader studies on Pestalotiopsis metabolites. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic avenues of this class of natural products.
Chemical Profile
This compound, also known as 6-[(1S)-1-hydroxypentyl]-4-methoxy-2H-pyran-2-one, is a polyketide metabolite. Its structure is characterized by a dihydropyranone ring system with a chiral hydroxypentyl side chain. The stereochemistry at the 1'-position is crucial for its biological activity.
Potential Therapeutic Applications: An Extrapolation from Related Compounds
While direct evidence for the therapeutic applications of this compound is scarce, studies on analogous compounds from Pestalotiopsis suggest several areas of potential interest:
-
Anticancer Activity: Numerous secondary metabolites from Pestalotiopsis have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain compounds have shown inhibitory activity against human breast cancer and other tumor cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.
-
Anti-inflammatory Effects: The structural motifs present in dehydropestalotin and its analogues are found in other natural products with known anti-inflammatory properties. The potential mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.
-
Enzyme Inhibition: The lactone ring and other functional groups within the dehydropestalotin scaffold suggest potential as an enzyme inhibitor. This could be relevant for targeting enzymes involved in various disease processes.
Experimental Protocols: A General Framework
Detailed experimental protocols for this compound are not available. However, based on studies of similar natural products, the following methodologies would be applicable for its evaluation.
Cytotoxicity Assays
A standard approach to evaluate the anticancer potential of a compound is through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Workflow for Cytotoxicity Screening:
A Technical Deep Dive into Pestalotin and Dehydropestalotin: Biosynthesis, Chemical Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pestalotin and dehydropestalotin are polyketide secondary metabolites produced by various fungal species, notably those belonging to the genus Pestalotiopsis. These compounds have garnered significant interest within the scientific community due to their intriguing chemical structures and diverse biological activities. This technical guide provides a comprehensive literature review of pestalotin and dehydropestalotin, focusing on their biosynthesis, chemical synthesis, and a detailed examination of their biological effects. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Biosynthesis of Pestalotin and Related Compounds
The biosynthesis of pestalotin, as a polyketide, is orchestrated by a multi-domain enzyme known as a polyketide synthase (PKS). Fungal PKS genes are typically located within biosynthetic gene clusters (BGCs), which also contain genes encoding for tailoring enzymes that modify the polyketide backbone to produce the final natural product.
Research into the biosynthesis of structurally related dibenzodioxocinones in Pestalotiopsis microspora has shed light on a potential pathway for pestalotin. A specific gene cluster containing the polyketide synthase gene pks8 has been identified as crucial for the production of these compounds. The deletion of pks8 resulted in a significant reduction of pestalotiollide B, a related dibenzodioxocinone.[1] This suggests that the biosynthesis of pestalotin likely follows a similar pathway, originating from the iterative action of a PKS, followed by modifications from associated tailoring enzymes.
A proposed biosynthetic pathway, based on the pks8 gene cluster and the formation of dibenzodioxocinones, is depicted below. This pathway likely shares early steps with the biosynthesis of pestalotin.
Chemical Synthesis
The asymmetric total synthesis of all four diastereomers of pestalotin has been successfully achieved, providing a clear route to these molecules for further study.
Experimental Protocol: Divergent Asymmetric Total Synthesis of Pestalotin Diastereomers
This protocol is a summary of the key steps involved in the synthesis of pestalotin diastereomers. For full experimental details, including reagent quantities and reaction conditions, please refer to the original publication.
Workflow for Pestalotin Synthesis:
Biological Activities
Pestalotin and dehydropestalotin exhibit a range of biological activities, with the most notable being their role as plant growth regulators.
Plant Growth Regulation
Pestalotin has been identified as a gibberellin synergist.[2][3] Gibberellins (B7789140) are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. Pestalotin enhances the effect of gibberellins, leading to increased plant growth.[2] This synergistic activity is of significant interest for potential applications in agriculture.
Experimental Protocol: Rice Seedling Growth Assay
This assay is used to evaluate the gibberellin-synergistic activity of pestalotin.
-
Plant Material: Rice seedlings (e.g., dwarf cultivar) are used.
-
Treatment: Seedlings are grown in solutions containing varying concentrations of gibberellic acid (GA3) with and without the addition of pestalotin.
-
Incubation: The seedlings are incubated under controlled conditions (e.g., 30°C for 40 hours with intermittent shaking).
-
Measurement: The effect on growth is quantified by measuring parameters such as shoot elongation or the release of reducing sugars from the endosperm.[2] The amount of reducing sugar can be determined colorimetrically using the Somogyi-Nelson method.[2]
Antimicrobial and Cytotoxic Activities
While many secondary metabolites from Pestalotiopsis show antimicrobial and cytotoxic effects, specific quantitative data for pestalotin and dehydropestalotin are not extensively reported in the readily available literature. Further screening of these compounds against a broad panel of bacterial and fungal pathogens, as well as various cancer cell lines, is warranted to fully elucidate their potential in these areas.
The following tables provide a template for the kind of quantitative data that is essential for evaluating the antimicrobial and cytotoxic potential of these compounds.
Table 1: Antimicrobial Activity of Pestalotin and Dehydropestalotin (Template)
| Compound | Test Organism | MIC (µg/mL) |
| Pestalotin | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Candida albicans | Data not available | |
| Dehydropestalotin | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Candida albicans | Data not available |
Table 2: Cytotoxic Activity of Pestalotin and Dehydropestalotin (Template)
| Compound | Cell Line | IC50 (µM) |
| Pestalotin | Human colon cancer (HCT116) | Data not available |
| Human breast cancer (MCF-7) | Data not available | |
| Human lung cancer (A549) | Data not available | |
| Dehydropestalotin | Human colon cancer (HCT116) | Data not available |
| Human breast cancer (MCF-7) | Data not available | |
| Human lung cancer (A549) | Data not available |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.
-
Preparation of Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plate is incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Protocol: IC50 Determination by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is then calculated.[4]
Signaling Pathways
Currently, there is a lack of information in the published literature regarding the specific signaling pathways that are modulated by pestalotin and dehydropestalotin to exert their biological effects. The synergistic action of pestalotin with gibberellins suggests a potential interaction with the gibberellin signaling pathway in plants. However, the precise molecular target and the downstream effects remain to be elucidated. Further research, including transcriptomic and proteomic studies, is necessary to uncover the mechanisms of action of these compounds.
Conclusion and Future Directions
Pestalotin and dehydropestalotin are fascinating natural products with established synergistic effects on plant growth and potential for other biological activities. While their biosynthesis is beginning to be understood through the study of related compounds, the precise enzymatic steps and regulatory mechanisms remain to be fully characterized. The successful total synthesis of pestalotin diastereomers opens the door for the generation of analogs and further structure-activity relationship studies.
A critical gap in the current knowledge is the lack of comprehensive quantitative data on the antimicrobial and cytotoxic activities of these compounds. Systematic screening against a diverse range of pathogens and cancer cell lines is highly recommended. Furthermore, mechanistic studies are urgently needed to identify the molecular targets and signaling pathways through which pestalotin and dehydropestalotin exert their biological effects. Unraveling these mechanisms will be crucial for realizing the full therapeutic and agricultural potential of these intriguing fungal metabolites.
References
Unlocking Nature's Arsenal: A Technical Guide to the Antifungal Potential of Secondary Metabolites from Xylaria Species
For Researchers, Scientists, and Drug Development Professionals
The genus Xylaria, a widespread group of fungi often found on decaying wood, represents a prolific and largely untapped source of novel secondary metabolites with significant therapeutic potential.[1][2] These compounds, born from the intricate biosynthetic pathways of these fungi, exhibit a remarkable diversity of chemical structures and biological activities.[1][2] Of particular interest to the scientific and pharmaceutical communities is their pronounced antifungal activity, offering promising avenues for the development of new drugs to combat the growing threat of resistant fungal pathogens.
This technical guide provides an in-depth exploration of the antifungal capabilities of secondary metabolites derived from Xylaria species. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key compounds, their measured potencies, the experimental methodologies for their discovery and evaluation, and the cellular pathways they disrupt.
Quantitative Antifungal Activity of Xylaria Metabolites
A diverse array of secondary metabolites has been isolated from various Xylaria species, demonstrating a broad spectrum of antifungal activities. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The following tables summarize the reported MIC values for several classes of compounds from Xylaria against a range of pathogenic and spoilage fungi.
Table 1: Antifungal Activity of Terpenoids from Xylaria Species
| Compound Class | Specific Compound(s) | Fungal Species | MIC (µg/mL) | Reference |
| Sesquiterpenes | Xylarioxide A | Curvularia lunata | 8 | [1] |
| Botrytis cinerea | 16 | [1] | ||
| Xylarioxide B | Curvularia lunata | 16 | [1] | |
| Alternaria alternata | 16 | [1] | ||
| Xylarioxide C | Curvularia lunata | 16 | [1] | |
| Alternaria alternata | 16 | [1] | ||
| Unnamed Sesquiterpenes | Pyricularia oryzae | 32 | [1] | |
| (Compound 52) | Hormodendrum compactum | 32 | [1] | |
| Candida albicans | 32 | [1] | ||
| Triterpenoids | Xylarioxide E | Gibberella saubinetii | 8.0 | [1] |
| Curvularia lunata | 8.0 | [1] | ||
| Colletotrichum gloeosporioides | 16.0 | [1] | ||
| Xylarioxide F | Alternaria alternata | 8.0 | [1] | |
| Curvularia lunata | 8.0 | [1] | ||
| Colletotrichum gloeosporioides | 16.0 | [1] |
Table 2: Antifungal Activity of Nitrogen-Containing Compounds from Xylaria Species
| Compound Class | Specific Compound(s) | Fungal Species | MIC (µg/mL) | Reference |
| Cytochalasans | Cytochalasin D | Colletotrichum gloeosporioides | 2.46 µmol/mL | [3] |
| Xylariachalasin A | Candida albicans | 12.5 µM | [4] | |
| Xylariachalasin B | Candida albicans | 12.5 µM | [4] | |
| Amides | Xylaramide | Nematospora coryli | 1.0 | [5] |
| Saccharomyces cerevisiae | 5.0 | [5] |
Table 3: Antifungal Activity of Polyketides and Lactones from Xylaria Species
| Compound Class | Specific Compound(s) | Fungal Species | MIC (µg/mL) | Reference |
| Polyketides | Piliformic Acid | Colletotrichum gloeosporioides | 2.92 µmol/mL | [3] |
| Lactones | Unnamed Lactones | Candida albicans | 32-64 | [1] |
| (Compounds 77, 82) | Aspergillus niger | 64 | [5] |
Experimental Protocols
The discovery and evaluation of antifungal compounds from Xylaria species involve a systematic workflow encompassing fungal cultivation, metabolite extraction, purification, and bioactivity assessment.
Protocol 1: General Isolation and Purification of Secondary Metabolites
This protocol provides a general framework for the isolation of antifungal compounds, with specific details for cytochalasin D as an example.[6][7]
1. Fungal Cultivation:
-
Inoculate Xylaria sp. into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[7]
-
Incubate the culture under appropriate conditions (e.g., 25°C for 14 days in the dark) to allow for fungal growth and metabolite production.[7]
2. Extraction:
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate (B1210297) (EtOAc).[7]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Step 1: Size-Exclusion Chromatography:
-
Apply the crude EtOAc extract to a Sephadex™ LH-20 column.[6]
-
Elute with methanol (B129727) to separate the compounds based on size.[6]
-
-
Step 2: Silica (B1680970) Gel Column Chromatography:
-
Fractionate the active fractions from the previous step on a silica gel 60 column.[6]
-
Use a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. For example, a gradient of n-hexane-EtOAc (e.g., from 3:1 to 1:3) followed by a gradient of chloroform-methanol (e.g., from 5:1 to 1:7) can be employed.[6]
-
-
Step 3: Further Purification (if necessary):
-
Subject the resulting fractions to further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
4. Structure Elucidation:
-
Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[6][7]
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Fungal Inoculum:
-
Culture the fungal test strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a fungal suspension in a sterile saline solution (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.
-
Further dilute the fungal suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.
2. Preparation of Test Compound Dilutions:
-
Dissolve the purified compound from Xylaria in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (a known antifungal drug, e.g., ketoconazole), a negative control (broth medium with the fungal inoculum and DMSO, but no compound), and a sterility control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.
4. Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Mandatory Visualizations
Signaling Pathway Disruption
One of the known mechanisms of action for a prominent class of Xylaria secondary metabolites, the cytochalasans, is the disruption of the actin cytoskeleton. Cytochalasin D, for instance, exerts its antifungal effect by binding to the barbed (plus) end of actin filaments, thereby inhibiting the polymerization of actin monomers.[8] This interference with actin dynamics disrupts essential cellular processes in fungi, such as cell division, growth, and morphogenesis.
Caption: Mechanism of action of Cytochalasin D on fungal actin polymerization.
Experimental Workflow
The process of discovering and characterizing novel antifungal compounds from Xylaria species follows a structured experimental pipeline, from initial fungal isolation to the identification of pure, bioactive compounds.
Caption: Experimental workflow for antifungal discovery from Xylaria species.
References
- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
The Bioactive Potential of Mellein-Like Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mellein (B22732) and its structural analogs are a class of 3,4-dihydroisocoumarin compounds predominantly produced by fungi, but also found in plants, insects, and bacteria.[1] These polyketide-derived secondary metabolites exhibit a broad spectrum of biological activities, making them intriguing candidates for drug discovery and development. Their reported bioactivities include antimicrobial, antifungal, anticancer, anti-inflammatory, and phytotoxic effects.[1] This technical guide provides an in-depth exploration of the bioactivity of mellein-like compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and application.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative bioactivity data for mellein and its derivatives across various assays. This information allows for a comparative analysis of the potency of different structural analogs.
Table 1: Antimicrobial and Antifungal Activity of Mellein-Like Compounds
| Compound | Target Organism | Bioassay | Activity Metric | Value | Reference |
| (R)-Mellein | Pyricularia oryzae | Conidial germination inhibition | IC₅₀ | 30.2 µM | [2] |
| (R)-Mellein | Pyricularia oryzae | Germ tube elongation inhibition | IC₅₀ | 20.7 µM | [2] |
| (R)-5-Methoxycarbonylmellein | Pyricularia oryzae | Conidial germination inhibition | IC₅₀ | 30.2 µM | [2] |
| (R)-5-Methoxycarbonylmellein | Pyricularia oryzae | Germ tube elongation inhibition | IC₅₀ | 20.7 µM | [2] |
| Mellein Derivative 39 | Candida neoformans | Microdilution | MIC | 10-55 µg/mL | |
| Mellein Derivative 39 | Penicillium sp. | Microdilution | MIC | 10-55 µg/mL | |
| Mellein Derivative 39 | Candida albicans | Microdilution | MIC | 10-55 µg/mL | |
| Mellein Derivative 39 | Bacillus subtilis | Microdilution | MIC | 10-55 µg/mL | |
| Mellein Derivative 39 | Staphylococcus aureus | Microdilution | MIC | 10-55 µg/mL |
Table 2: Anticancer and Cytotoxic Activity of Mellein-Like Compounds
| Compound | Cell Line | Bioassay | Activity Metric | Value | Reference |
| 5-Methylmellein | Sirtuin A (SirA) from Aspergillus nidulans | Enzyme inhibition | IC₅₀ | 120 µM | [1] |
| Mellein Derivative 39 | HepG2 (Hepatocellular carcinoma) | Cytotoxicity | IC₅₀ | 42.8 µM |
Table 3: Anti-inflammatory Activity of Mellein-Like Compounds
| Compound | Cell Line | Bioassay | Activity Metric | Value | Reference |
| Mellein Derivative 35 | RAW 264.7 (macrophage) | Nitric Oxide (NO) production inhibition | IC₅₀ | 26.3 µM | |
| Mellein Derivative 39 | RAW 264.7 (macrophage) | Nitric Oxide (NO) production inhibition | IC₅₀ | 38.7 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of mellein-like compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of natural products against yeast.[3][4]
a. Materials:
-
Test compound (mellein derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolate (e.g., Candida albicans).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Vortex mixer.
-
Incubator (35°C).
b. Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline or PBS from 3-5 colonies.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10³ CFU/mL.
c. Assay Procedure:
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a solvent control (medium with the same concentration of solvent used to dissolve the compound) and a growth control (medium only).
-
Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC visually or by using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[4]
Anticancer Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
a. Materials:
-
Cancer cell line (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (mellein derivative) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
-
CO₂ incubator (37°C, 5% CO₂).
b. Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
c. Treatment:
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
d. Assay Procedure:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[8][9]
a. Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (mellein derivative) dissolved in DMSO.
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions).
-
Sodium nitrite (NaNO₂) standard solution.
-
Sterile 96-well cell culture plates.
-
Microplate reader.
-
CO₂ incubator (37°C, 5% CO₂).
b. Cell Culture and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours. Include a control group (cells only), an LPS-only group, and a vehicle control group.
c. Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add an equal volume of the Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the inhibitory effect of the compound on NO production and calculate the IC₅₀ value. It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and potential signaling pathways that may be modulated by mellein-like compounds.
Experimental Workflows
Caption: Workflow for assessing the anticancer cytotoxicity of mellein compounds using the MTT assay.
Caption: Workflow for evaluating the anti-inflammatory activity of mellein compounds via nitric oxide inhibition.
Potential Signaling Pathways
While the precise molecular targets of mellein-like compounds are still under investigation, their anti-inflammatory and anticancer properties suggest potential modulation of key signaling pathways such as NF-κB and MAPK.
Caption: Potential inhibition of the NF-κB signaling pathway by mellein-like compounds.
Caption: Potential modulation of the MAPK signaling pathway by mellein-like compounds.
Conclusion and Future Directions
Mellein-like compounds represent a promising class of natural products with diverse and potent bioactivities. The data and protocols presented in this guide offer a foundational resource for researchers to explore their therapeutic potential further. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to identify the key structural features responsible for specific bioactivities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds in mammalian cells.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.
-
Synergistic Studies: Investigating the potential of mellein-like compounds to enhance the efficacy of existing drugs, particularly in the context of antimicrobial and anticancer therapies.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this intriguing class of natural compounds.
References
- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (1’S)-Dehydropestalotin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of a proposed total synthesis of (1’S)-Dehydropestalotin, a natural product of interest for its potential biological activities. While a direct total synthesis of this compound has not been extensively reported, this protocol outlines a highly feasible and stereocontrolled route adapted from the successful synthesis of the closely related natural product, (-)-pestalotin. The proposed synthesis culminates in a selective oxidation step to yield the target α,β-unsaturated lactone.
Synthetic Strategy Overview
The synthetic approach commences with the readily available chiral building block, (R)-glycidol, and proceeds through a series of stereoselective reactions to construct the core lactone structure of pestalotin. The key steps include a copper-catalyzed Grignard reaction, a diastereoselective Mukaiyama aldol (B89426) reaction to establish the crucial stereocenters, and a subsequent intramolecular cyclization to form the pyrone ring. The synthesis is designed to be efficient and scalable, providing a practical route to this class of compounds. The final step involves the selective oxidation of the secondary alcohol to introduce the α,β-unsaturation characteristic of dehydropestalotin.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of the precursor, (-)-pestalotin, as reported in the foundational literature. This data provides a benchmark for the expected yields and stereoselectivities.
Table 1: Synthesis of Aldehyde Intermediate 1
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Tritylation | (R)-Glycidol | Trityl ether 6 | TrCl, Et3N, CH2Cl2 | 83 |
| 2 | Grignard Reaction | Trityl ether 6 | Secondary alcohol 7 | n-PrMgBr, CuI, THF | 93 |
| 3 | Benzylation | Secondary alcohol 7 | Benzyl (B1604629) ether | BnBr, NaH, THF | 92 (2 steps) |
| 4 | Detritylation | Benzyl ether | Primary alcohol 8 | PTSA·H2O, MeOH | |
| 5 | Oxidation | Primary alcohol 8 | Aldehyde 1 | TEMPO, (COCl)2, DMSO, Et3N, CH2Cl2 | 86 |
Table 2: Synthesis of (-)-Pestalotin
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 6 | Mukaiyama Aldol | Aldehyde 1 | syn-Aldol adduct 3 | Chan's diene, Ti(O-i-Pr)4, (S)-BINOL, LiCl, CH2Cl2 | 31 | 93:7 | 85 |
| 7 | Pyrone Formation & O-Methylation | syn-Aldol adduct 3 | (1’S,6S)-Pyrone precursor 5 | PPTS, MeOH; then MeI, K2CO3, acetone | 88 (2 steps) | 91:9 | - |
| 8 | Debenzylation | (1’S,6S)-Pyrone precursor 5 | (-)-Pestalotin | H2, Pd/C, EtOH | 60 | - | 99 |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of the (-)-pestalotin precursor.
Protocol 1: Synthesis of (S)-2-(Benzyloxy)hexanal (1)
-
Step 1-4: Preparation of (S)-1-(Benzyloxy)hexan-2-ol (8)
-
To a solution of (R)-glycidol in CH2Cl2 is added triethylamine (B128534) followed by trityl chloride at 0 °C. The reaction is stirred until completion, and the crude trityl ether 6 is purified by recrystallization (83% yield).
-
To a suspension of CuI in THF is added a solution of n-propylmagnesium bromide in THF at -20 °C. A solution of trityl ether 6 in THF is then added dropwise, and the reaction is stirred until completion to afford secondary alcohol 7 (93% yield).
-
To a solution of alcohol 7 in THF at 0 °C is added sodium hydride, followed by benzyl bromide. The reaction is stirred to completion. The crude product is then treated with a catalytic amount of p-toluenesulfonic acid monohydrate in methanol (B129727) to remove the trityl group, affording primary alcohol 8 (92% yield over 2 steps).
-
-
Step 5: TEMPO Oxidation to Aldehyde (1)
-
To a solution of oxalyl chloride in CH2Cl2 at -78 °C is added a solution of DMSO in CH2Cl2.
-
After stirring, a solution of alcohol 8 in CH2Cl2 is added dropwise.
-
Triethylamine is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield aldehyde 1 (86% yield).
-
Protocol 2: Asymmetric Mukaiyama Aldol Reaction and Pyrone Formation
-
Step 6: Ti-BINOL Catalyzed Mukaiyama Aldol Reaction
-
To a solution of Ti(O-i-Pr)4 and (S)-BINOL in CH2Cl2 is added LiCl. The mixture is stirred at room temperature.
-
The catalyst solution is cooled to 0 °C, and a solution of aldehyde 1 in CH2Cl2 is added, followed by Chan's diene.
-
The reaction is stirred at 0 °C until completion and then quenched with saturated aqueous NaHCO3.
-
The mixture is filtered, and the filtrate is extracted with CH2Cl2. The combined organic layers are dried and concentrated. The crude product is purified to give the syn-aldol adduct 3 (31% yield, 93:7 dr, 85% ee).
-
-
Step 7: Pyrone Formation and O-Methylation
-
The syn-aldol adduct 3 is dissolved in methanol, and pyridinium (B92312) p-toluenesulfonate (PPTS) is added. The mixture is stirred at room temperature to effect cyclization.
-
The solvent is removed under reduced pressure, and the residue is dissolved in acetone. Potassium carbonate and methyl iodide are added, and the mixture is stirred at room temperature to perform O-methylation.
-
The reaction is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the pyrone precursor 5 (88% yield over 2 steps).
-
Protocol 3: Final Deprotection to (-)-Pestalotin
-
Step 8: Debenzylation
-
To a solution of the pyrone precursor 5 in ethanol (B145695) is added Pearlman's catalyst (Pd(OH)2/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the starting material is consumed.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization to afford (-)-pestalotin (60% yield, 99% ee).
-
Proposed Protocol 4: Oxidation to this compound
-
Step 9: Selective Oxidation of (-)-Pestalotin
-
To a solution of (-)-pestalotin in a suitable solvent (e.g., dichloromethane (B109758) or chloroform) is added an excess of activated manganese dioxide (MnO2).
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the MnO2.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
-
Alternative oxidizing agents such as Dess-Martin periodinane (DMP) in CH2Cl2 could also be employed for this transformation.
-
Visualizations
The following diagrams illustrate the synthetic pathway and a key experimental workflow.
Caption: Overall synthetic route to this compound.
Caption: Workflow for the Asymmetric Mukaiyama Aldol Reaction.
Synthetic Routes for Dehydropestalotin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydropestalotin is a naturally occurring α,β-unsaturated δ-lactone that, along with its saturated analog pestalotin, belongs to the pyran-2-one class of secondary metabolites. These compounds, first isolated from Pestalotiopsis species, have garnered interest due to their diverse biological activities, including phytotoxic and antibiotic properties. The chiral centers and the substituted dihydropyran-2-one core of dehydropestalotin and its analogs make them attractive targets for synthetic chemists. The development of efficient and stereoselective synthetic routes is crucial for producing these molecules in sufficient quantities for further biological evaluation and for creating novel analogs with potentially enhanced or new therapeutic activities.
These application notes provide an overview of established and potential synthetic strategies for accessing dehydropestalotin and its analogs. Detailed protocols for key transformations are provided to aid in the practical execution of these synthetic routes.
Application Notes: Synthetic Strategies
The synthesis of dehydropestalotin analogs can be approached through several strategic disconnections. The primary challenges lie in the stereoselective construction of the chiral centers in the side chain and the efficient formation of the dihydropyran-2-one ring.
Strategy 1: Asymmetric Aldol (B89426) Condensation Approach
A highly effective and convergent strategy for constructing the dehydropestalotin core involves an asymmetric aldol reaction to set the stereochemistry of the side chain, followed by cyclization to form the lactone ring. This approach offers excellent control over the stereocenters.
A key transformation in this strategy is the catalytic asymmetric Mukaiyama aldol reaction.[1] This reaction, between a silyl (B83357) enol ether (such as Chan's diene) and a chiral aldehyde, allows for the diastereoselective and enantioselective formation of the C5-C6 bond with the desired stereochemistry. Subsequent acid-catalyzed cyclization and dehydration can then furnish the α,β-unsaturated lactone ring.
The choice of catalyst is critical for achieving high stereoselectivity. Chiral Lewis acids, such as those derived from titanium and BINOL, have proven effective.[1] The aldehyde precursor, bearing the C1' stereocenter, can be synthesized from commercially available chiral starting materials like (R)-glycidol.[1]
Strategy 2: Hetero-Diels-Alder Reaction
An alternative and powerful approach for the construction of the dihydropyran-2-one ring is the hetero-Diels-Alder reaction.[1] This [4+2] cycloaddition between a diene and an aldehyde can rapidly assemble the heterocyclic core with good stereocontrol. For the synthesis of dehydropestalotin analogs, a silyloxydiene (e.g., Brassard's diene) can react with a chiral α-alkoxy aldehyde. The stereochemical outcome of the cycloaddition can be influenced by the choice of Lewis acid catalyst.[1]
This method is advantageous due to its atom economy and the ability to set multiple stereocenters in a single step. The resulting cycloadduct can then be further elaborated to the final dehydropestalotin analog.
Strategy 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust method for the formation of various ring sizes, including the six-membered ring of dehydropestalotin. This strategy involves the synthesis of a diene precursor containing the necessary functionalities, which is then subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect cyclization.
The diene precursor can be assembled through standard organic transformations. The stereocenters in the side chain can be introduced using asymmetric reactions prior to the RCM step. A key advantage of RCM is its functional group tolerance, allowing for its application late in the synthetic sequence.
Strategy 4: Chemoenzymatic Synthesis
Chemoenzymatic approaches leverage the high selectivity of enzymes for certain transformations, combined with the versatility of chemical synthesis. For dehydropestalotin analogs, enzymes such as lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. For instance, a racemic alcohol precursor to the side chain can be resolved through enantioselective acylation catalyzed by a lipase.
This strategy can simplify the synthesis of chiral fragments and reduce the need for chiral auxiliaries or catalysts in some steps, offering a greener and more efficient alternative.
Experimental Protocols
The following protocols are detailed methodologies for key experiments in the synthesis of dehydropestalotin analogs, based on established literature procedures.
Protocol 1: Asymmetric Mukaiyama Aldol Reaction and Cyclization
This protocol describes the synthesis of a dihydropyran-2-one precursor via a catalytic asymmetric Mukaiyama aldol reaction.[1]
Materials:
-
(S)-2-(Benzyloxy)hexanal
-
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Chan's diene)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(S)-BINOL
-
Lithium chloride (LiCl)
-
p-Toluenesulfonic acid monohydrate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of (S)-BINOL (0.02 mmol) and LiCl (0.04 mmol) in CH₂Cl₂ (1 mL) is added Ti(OiPr)₄ (0.02 mmol) at room temperature under an argon atmosphere.
-
The mixture is stirred for 1 hour at room temperature.
-
The solution is cooled to -78 °C, and (S)-2-(benzyloxy)hexanal (1.0 mmol) is added, followed by Chan's diene (1.5 mmol).
-
The reaction mixture is stirred at -78 °C for 6 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the mixture is warmed to room temperature.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude aldol adduct is dissolved in MeOH (10 mL), and PPTS (0.1 mmol) is added.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the dihydropyran-2-one product.
Protocol 2: Synthesis of (S)-2-(Benzyloxy)hexanal from (R)-Glycidol[1]
This protocol details the multi-step synthesis of the chiral aldehyde required for the asymmetric aldol reaction.
Step 1: Epoxide Opening
-
To a suspension of CuI (1.0 mmol) in anhydrous THF (20 mL) at -20 °C is added n-propylmagnesium bromide (1.0 M in THF, 12 mmol).
-
A solution of (R)-glycidyl trityl ether (10 mmol) in anhydrous THF (10 mL) is added dropwise.
-
The reaction is stirred at -20 °C for 2 hours and then quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Step 2: Benzyl (B1604629) Protection
-
To a solution of the alcohol from the previous step (10 mmol) in anhydrous DMF (20 mL) is added NaH (60% dispersion in mineral oil, 15 mmol) at 0 °C.
-
After stirring for 30 minutes, benzyl bromide (12 mmol) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) are added.
-
The reaction is stirred at room temperature for 12 hours and then quenched with water.
-
The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
Step 3: Detritylation
-
The benzylated product (10 mmol) is dissolved in a mixture of CH₂Cl₂ (20 mL) and MeOH (5 mL).
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added, and the mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Step 4: Oxidation
-
To a solution of the primary alcohol (10 mmol) in CH₂Cl₂ (50 mL) is added Dess-Martin periodinane (12 mmol).
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the desired aldehyde, which can be used without further purification.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Mukaiyama Aldol Reaction for the Synthesis of Pestalotin Precursors [1]
| Entry | Lewis Acid (mol%) | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ (20) | Chan's | CH₂Cl₂ | -78 | 4 | 75 | 95:5 |
| 2 | ZrCl₄ (100) | Chan's | CH₂Cl₂ | -78 | 6 | 68 | 15:85 |
| 3 | Eu(fod)₃ (100) | Brassard's | Toluene | 0 | 12 | 62 | 90:10 |
| 4 | Et₂AlCl (100) | Brassard's | Toluene | -78 | 8 | 55 | 10:90 |
Table 2: Overall Yields for the Synthesis of Pestalotin Diastereomers [1]
| Compound | Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Excess (%) |
| (-)-Pestalotin | (R)-Glycidol | 7 | ~15 | >99 |
| (+)-Epipestalotin | (R)-Glycidol | 7 | ~12 | >99 |
| (+)-Pestalotin | (-)-Pestalotin | 2 (Mitsunobu) | ~70 (from pestalotin) | >99 |
| (-)-Epipestalotin | (+)-Epipestalotin | 2 (Mitsunobu) | ~65 (from epipestalotin) | >99 |
Visualizations
References
Application Notes & Protocols for the Purification of (1’S)-Dehydropestalotin from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(1’S)-Dehydropestalotin is a bioactive secondary metabolite produced by various fungi, notably endophytic species such as Pestalotiopsis microspora. This compound and its analogues have garnered interest due to their potential biological activities, including antifungal and antioxidant properties.[1] This document provides a detailed protocol for the purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery. The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from Pestalotiopsis species.
I. Fungal Strain and Culture
1.1. Fungal Strain:
-
Pestalotiopsis microspora is a commonly used fungal strain for the production of dehydropestalotin.[1] Strains can be isolated from various plant tissues, with endophytic fungi being a rich source.
1.2. Culture Conditions:
The following table summarizes the typical culture conditions for Pestalotiopsis microspora to produce this compound.
| Parameter | Condition | Notes |
| Culture Medium | Potato Dextrose Broth (PDB) | A standard medium for fungal growth and secondary metabolite production. |
| Inoculation | Agar plugs of a pure, actively growing culture | Ensure the use of a pure culture to avoid contamination. |
| Culture Volume | Scalable, e.g., 400 mL in 1 L flasks | Multiple flasks are typically used for larger scale production.[1] |
| Incubation Temperature | Room temperature (approx. 25-28°C) | Optimal temperature may vary slightly between strains. |
| Incubation Time | 30 days | A prolonged incubation period is often necessary for the accumulation of secondary metabolites.[1] |
| Agitation | Static with intermittent shaking | Initial static incubation followed by periodic shaking can enhance metabolite production.[1] |
II. Extraction and Initial Fractionation
The following workflow outlines the initial steps to extract and fractionate the fungal culture to obtain a crude extract enriched with this compound.
Caption: Workflow for the extraction and initial fractionation of this compound.
2.1. Detailed Protocol for Extraction:
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a Buchner funnel.[2]
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Mycelium Extraction: The collected mycelium should be extracted with ethyl acetate, a process that can be enhanced by sonication to improve cell lysis and metabolite release.[1]
-
Pooling and Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract.
2.2. Detailed Protocol for Vacuum Liquid Chromatography (VLC):
VLC is employed for the initial fractionation of the crude extract.
| Parameter | Specification |
| Stationary Phase | Silica gel 60 (70-230 mesh) |
| Column | Sintered glass funnel or a wide-bore glass column |
| Packing | Dry packing of silica gel followed by gentle compression. |
| Elution | Stepwise gradient elution. |
| Solvent System | A gradient of increasing polarity, for example, n-hexane:ethyl acetate (from 100:0 to 0:100) or dichloromethane:acetone (B3395972).[2][3] |
| Fraction Collection | Collect fractions based on the change in solvent polarity. |
| Monitoring | Monitor the fractions by Thin Layer Chromatography (TLC). |
III. Purification by Column Chromatography
Fractions obtained from VLC that show the presence of this compound (identified by TLC comparison with a standard, if available, or by subsequent analysis) are subjected to further purification using column chromatography.
Caption: Workflow for the purification and characterization of this compound.
3.1. Detailed Protocol for Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry packing method with the initial mobile phase.
-
Sample Loading: Dissolve the selected VLC fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. A common system is a gradient of hexane (B92381) and acetone (e.g., starting from 9:1 to 1:1) or chloroform (B151607) and acetone.[2]
-
Fraction Collection: Collect small volume fractions and monitor them by TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain purified this compound.
3.2. Quantitative Data (Illustrative):
The following table provides illustrative quantitative data based on typical laboratory-scale purifications. Actual yields may vary.
| Parameter | Value | Reference/Note |
| Starting Culture Volume | 10 L | [2] |
| Crude Ethyl Acetate Extract Yield | ~2.2 g | [2] |
| VLC Fraction containing Dehydropestalotin | Varies (e.g., F2 or F3) | Requires TLC analysis for identification. |
| Column Chromatography Load | 200-500 mg of VLC fraction | |
| Final Yield of Pure this compound | 10-50 mg | This is an estimated range and is highly dependent on the productivity of the fungal strain and the efficiency of the purification process. |
IV. Structural Characterization
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
V. Biological Activity and Signaling Pathways
The biological activities of extracts from Pestalotiopsis microspora have been reported to include antifungal and antioxidant effects.[1] Some secondary metabolites from this fungus have also shown P-glycoprotein inhibitory activity, which is relevant to overcoming multidrug resistance in cancer.
The specific signaling pathways modulated by this compound are not yet well-elucidated in the scientific literature. Further research is required to identify its molecular targets and mechanism of action. A potential starting point for investigation could involve assessing its impact on common cellular signaling cascades related to proliferation, apoptosis, and stress responses in relevant cell models.
Caption: Logical workflow for investigating the biological activity of this compound.
Disclaimer: The provided protocols and data are intended for guidance and may require optimization based on the specific fungal strain, laboratory conditions, and available equipment. All laboratory work should be conducted with appropriate safety precautions.
References
Application Note: Quantitative Analysis of (1’S)-Dehydropestalotin using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1’S)-Dehydropestalotin, a secondary metabolite of fungal origin. The described protocol is designed for accurate determination of this compound in complex matrices such as fungal culture extracts. The method utilizes reversed-phase chromatography with UV detection, providing the necessary selectivity and sensitivity for research, quality control, and drug development applications.
Introduction
This compound is a natural product with potential biological activities that is of interest to the pharmaceutical and agrochemical industries. Accurate and precise analytical methods are essential for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such fungal metabolites.[1][2] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, HPLC conditions, and data analysis.
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol outlines the extraction of this compound from a liquid fungal culture.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Centrifuge the fungal culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.[3]
HPLC Method for this compound Analysis
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
This compound standard of known purity.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system under the conditions described above.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
Data Presentation
The quantitative data for the calibration of this compound is summarized in the table below.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 8.52 | 15,340 |
| 5 | 8.51 | 76,850 |
| 10 | 8.53 | 154,200 |
| 25 | 8.52 | 385,500 |
| 50 | 8.51 | 770,100 |
| 100 | 8.52 | 1,545,000 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (1’S)-Dehydropestalotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1’S)-Dehydropestalotin is a natural product isolated from the fungus Xylaria feejeensis[1]. As with any novel compound intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical early step. This document provides a comprehensive guide to assessing the in vitro cytotoxicity of this compound, offering a tiered experimental approach and detailed protocols for key assays. These protocols are designed to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death.
Tiered Strategy for Cytotoxicity Evaluation
A multi-tiered approach is recommended to efficiently screen for cytotoxic effects and then investigate the mechanism of action. This strategy begins with broad assays of cell viability and progresses to more specific assays for apoptosis and mitochondrial function.
Caption: Tiered workflow for in vitro cytotoxicity testing.
Data Presentation
Quantitative data from cytotoxicity assays should be recorded systematically. The following tables serve as templates for summarizing experimental results.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
|---|---|---|---|
| e.g., HeLa | Data | Data | Data |
| e.g., A549 | Data | Data | Data |
| e.g., MCF-7 | Data | Data | Data |
| Normal (e.g., BJ) | Data | Data | Data |
Table 2: Apoptosis Analysis via Annexin V/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | Data | Data | Data | Data |
| This compound | IC50/2 | Data | Data | Data | Data |
| This compound | IC50 | Data | Data | Data | Data |
| this compound | IC50*2 | Data | Data | Data | Data |
Table 3: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
|---|---|---|
| Vehicle Control | 0 | 1.0 |
| This compound | IC50/2 | Data |
| This compound | IC50 | Data |
| This compound | IC50*2 | Data |
| Positive Control | - | Data |
Table 4: Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (Aggregate/Monomer) |
|---|---|---|
| Vehicle Control | 0 | Data |
| This compound | IC50/2 | Data |
| This compound | IC50 | Data |
| This compound | IC50*2 | Data |
| Positive Control (e.g., CCCP) | - | Data |
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer cell membrane.[4] Annexin V, a calcium-dependent protein, binds to PS and, when conjugated with a fluorophore like FITC, can be detected by flow cytometry.[2] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound at various concentrations for a predetermined time. Include untreated (negative) and positive control groups.
-
Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge all cell suspensions at 300-400 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4][5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[2][3][4]
-
Incubation: Gently vortex the tubes and incubate for 10-15 minutes at room temperature in the dark.[2][3][4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] FITC is typically detected in the FL1 channel (Ex=488 nm, Em=530 nm) and PI in the FL2 channel.
Caption: Workflow and data interpretation for the Annexin V/PI assay.
Protocol 2: Caspase-3/7 Activity Assay
Caspases are proteases that are critical mediators of apoptosis.[6] Caspase-3 and -7 are key "executioner" caspases.[7] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3 and -7.[8] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[8]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Treated and untreated cells in culture medium
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at desired concentrations. Include negative and positive controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[9]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[9]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A decrease in mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic, cationic probe that can be used to detect changes in ΔΨm.[10] In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent "J-aggregates". In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[10] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Treated and untreated cells
-
Fluorescence microscope or fluorescence plate reader/flow cytometer
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization[11]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate, coverslips) and treat with this compound. Include a vehicle control and a positive control (treat with CCCP for 5-10 minutes).
-
JC-1 Staining Solution: Prepare the JC-1 staining solution in cell culture medium according to the kit manufacturer's protocol (a typical final concentration is 1-2 µM).[10][11]
-
Staining: Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[11][12]
-
Washing: Aspirate the staining solution and wash the cells once or twice with the provided assay buffer.[12]
-
Measurement: Immediately analyze the cells.
-
Fluorescence Plate Reader: Measure red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~510/527 nm). Calculate the red/green ratio.
-
Flow Cytometry: Analyze using FITC and PE channels for green and red fluorescence, respectively.[13]
-
Fluorescence Microscopy: Observe cells for red mitochondrial aggregates versus green cytoplasmic monomers.[11]
-
Caption: Principle of the JC-1 mitochondrial membrane potential assay.
Apoptotic Signaling Pathway
The assays described above investigate key events in the apoptotic cascade. A cytotoxic agent like this compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like Caspase-3 and -7. These caspases then cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including PS externalization.
Caption: Key events in apoptosis measured by the described assays.
References
- 1. targetmol.cn [targetmol.cn]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. bosterbio.com [bosterbio.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for (1’S)-Dehydropestalotin as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (1’S)-Dehydropestalotin as a standard in analytical chemistry, particularly for researchers in natural product chemistry, mycology, and drug discovery. The protocols are intended as a starting point and may require optimization for specific applications and laboratory instrumentation.
Introduction to this compound
This compound is a naturally occurring lactone compound isolated from the endophytic fungus Pestalotiopsis and other fungi such as Xylaria feejeensis. As a secondary metabolite, it is of interest for its potential biological activities, including phytotoxic and antimicrobial properties. To accurately quantify this compound in fungal extracts, fermentation broths, or other biological matrices, and to investigate its biological effects, a well-characterized analytical standard is essential. This document outlines the properties of this compound and provides detailed protocols for its use as a standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as in bioassays.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below. This information is crucial for the preparation of standard solutions and the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 330582-38-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₄ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity (as a standard) | ≥98% (typically by HPLC) | |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, ethyl acetate, and chloroform. Sparingly soluble in water. | |
| Storage Conditions | Store at -20°C for long-term stability. Protect from light and moisture. |
Application: Quantification of this compound by HPLC
Objective: To provide a robust method for the quantification of this compound in various samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is applicable for purity assessment of the standard itself and for determining its concentration in complex mixtures.
Experimental Protocol: HPLC Method
Materials and Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve it in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
For fungal extracts, dissolve a known amount of the dried extract in methanol.
-
For liquid cultures, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. Evaporate the solvent and redissolve the residue in methanol.
-
Filter all sample and standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution is recommended for complex samples. For simpler mixtures or purity analysis, an isocratic elution can be used.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed. A wavelength around 210-230 nm is likely to be suitable for this class of compounds.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
HPLC Workflow Diagram
References
Application Notes and Protocols for (1’S)-Dehydropestalotin in Plant Pathology Research
Disclaimer: Scientific literature detailing the specific applications of (1’S)-Dehydropestalotin in plant pathology is currently limited. The following application notes and protocols are based on research conducted on the closely related compound, pestalotin, and general methodologies for evaluating natural products against plant pathogens. These guidelines are intended to serve as a starting point for researchers investigating the potential of this compound.
Introduction
This compound is a fungal metabolite that has been isolated from Xylaria feejeensis.[1] While its specific bioactivities in plant pathology are not yet extensively documented, related compounds such as pestalotin, isolated from endophytic fungi like Pestalotiopsis microspora, have demonstrated antifungal and cytotoxic properties.[2][3][4] This suggests that this compound may hold potential as a natural fungicide or as an elicitor of plant defense mechanisms. These notes provide a framework for the systematic evaluation of this compound in plant pathology research.
Potential Applications in Plant Pathology
-
Direct Antifungal Activity: this compound can be screened for its ability to directly inhibit the growth of a wide range of plant pathogenic fungi.
-
Elicitor of Plant Defense: The compound can be investigated for its capacity to induce systemic acquired resistance (SAR) or induced systemic resistance (ISR) in plants, leading to enhanced protection against subsequent pathogen attacks.[5][6][7][8][9]
-
Mechanism of Action Studies: Research can be directed towards understanding how this compound exerts its antifungal effects, which could involve targeting the fungal cell wall, cell membrane, or specific metabolic pathways.[10][11][12][13][14]
Quantitative Data Presentation (Hypothetical)
Due to the absence of specific experimental data for this compound, the following tables are presented as templates to illustrate how quantitative data from future experiments could be structured.
Table 1: In Vitro Antifungal Activity of this compound against Major Plant Pathogens
| Fungal Pathogen | EC₅₀ (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Botrytis cinerea | Value | Value | Value |
| Fusarium oxysporum | Value | Value | Value |
| Alternaria alternata | Value | Value | Value |
| Pestalotiopsis neglecta | Value | Value | Value |
| Valsa mali | Value | Value | Value |
Table 2: Effect of this compound on Plant Defense Gene Expression (Relative Quantification)
| Plant Species | Treatment | PR-1 Gene Expression | PDF1.2 Gene Expression | PAL Gene Expression |
| Arabidopsis thaliana | Control (DMSO) | 1.0 | 1.0 | 1.0 |
| Arabidopsis thaliana | This compound (X µg/mL) | Fold Change | Fold Change | Fold Change |
| Nicotiana benthamiana | Control (DMSO) | 1.0 | 1.0 | 1.0 |
| Nicotiana benthamiana | This compound (X µg/mL) | Fold Change | Fold Change | Fold Change |
Experimental Protocols
This protocol outlines the determination of the antifungal activity of this compound using a broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Spore suspensions of target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) adjusted to 1 x 10⁵ spores/mL
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using PDB to achieve a range of final concentrations. Ensure the final DMSO concentration is below 1% to avoid solvent toxicity.
-
Add 10 µL of the fungal spore suspension to each well.
-
Include positive controls (commercial fungicide) and negative controls (medium with DMSO, medium alone).
-
Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
To determine the Minimum Fungicidal Concentration (MFC), aliquot 10 µL from the wells with no visible growth onto Potato Dextrose Agar (PDA) plates. The MFC is the lowest concentration at which no fungal colonies grow after incubation.
-
The half-maximal effective concentration (EC₅₀) can be determined by measuring the optical density at a suitable wavelength (e.g., 600 nm) and calculating the concentration that causes 50% growth inhibition.
This protocol describes a method to assess the ability of this compound to induce defense responses in a model plant like Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old
-
This compound solution in water with a surfactant (e.g., 0.02% Tween-20)
-
Control solution (water with surfactant)
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000)
-
Liquid nitrogen
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Spray the leaves of Arabidopsis plants with the this compound solution or the control solution until runoff.
-
After 24-48 hours, challenge the plants by infiltrating the leaves with the pathogen suspension.
-
Monitor and quantify disease symptoms (e.g., lesion size, bacterial growth) over several days.
-
For gene expression analysis, harvest leaf tissue at different time points after elicitor treatment (before pathogen challenge), flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the leaf samples.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key defense-related genes (e.g., PR-1 for the salicylic (B10762653) acid pathway, PDF1.2 for the jasmonic acid pathway).
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Potential plant defense signaling pathways activated by an elicitor.
Caption: Potential mechanisms of antifungal action for this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents of Pestalotiopsis microspora HF 12440 | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. Elicitors and priming agents initiate plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. futurecobioscience.com [futurecobioscience.com]
- 7. phytojournal.com [phytojournal.com]
- 8. Frontiers | Biostimulation can prime elicitor induced resistance of grapevine leaves to downy mildew [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Activity of Phlorotannins against Dermatophytes and Yeasts: Approaches to the Mechanism of Action and Influence on Candida albicans Virulence Factor | PLOS One [journals.plos.org]
- 12. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Overcoming solubility issues of (1’S)-Dehydropestalotin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with (1’S)-Dehydropestalotin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a lipophilic compound with a LogP of 1.80, indicating poor solubility in aqueous solutions.[1] The experimentally determined solubility in pure water at room temperature is typically very low. For practical use in most biological assays, a stock solution in an organic solvent followed by dilution into the aqueous medium is necessary.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the stock solution to a small volume of the buffer while vortexing, and then add this mixture to the rest of the buffer. Stepwise dilution can also be effective.[2]
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can help maintain solubility.
-
Consider a formulation strategy: For in-vivo studies or more demanding in-vitro systems, using a solubilizing agent like cyclodextrin (B1172386) may be necessary.
Q3: What is the maximum recommended concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, with 0.1% being the preferred maximum for sensitive assays.[2][3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound when making stock solutions or upon dilution into aqueous media.[3][4] However, ensure that the compound is stable under these conditions. It's crucial to visually inspect the solution to confirm that all precipitate has redissolved before use.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your assay plates or tubes for any signs of precipitation.
-
Prepare a fresh dilution of this compound and confirm its solubility in the assay medium at the desired concentration.
-
Consider using a lower concentration of the compound.
-
If the issue persists, explore the use of a co-solvent or a solubilizing agent like cyclodextrin.
-
Issue 2: Difficulty preparing a concentrated aqueous stock solution.
-
Possible Cause: The intrinsic poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Do not attempt to dissolve this compound directly in water for high-concentration stocks.
-
Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.[4]
-
For applications requiring an aqueous stock, consider preparing a complex with a solubilizing agent like hydroxypropyl-β-cyclodextrin.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol (95%) | > 20 |
| Methanol | > 10 |
Table 2: Effect of Solubilization Methods on Aqueous Solubility of this compound (Hypothetical Data)
| Solubilization Method | Aqueous System | Achieved Concentration (µg/mL) | Fold Increase in Solubility |
| None (Control) | Deionized Water | 0.5 | 1 |
| Co-solvent (5% v/v Ethanol) | Deionized Water | 15 | 30 |
| Co-solvent (1% v/v DMSO) | Deionized Water | 5 | 10 |
| Complexation | 20% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 500 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination using Turbidimetric Method
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This will be your highest concentration.
-
Perform serial dilutions across the plate.
-
Measure the absorbance (turbidity) of each well at a suitable wavelength (e.g., 620 nm) using a plate reader immediately after dilution and again after a set incubation period (e.g., 2 hours) at room temperature.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in water at the desired concentration (e.g., 20% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the this compound:HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: A decision-making workflow for preparing aqueous solutions of this compound.
Caption: A diagram illustrating the hypothesized activation of the Protein Kinase C (PKC) signaling pathway.
References
Stability of (1’S)-Dehydropestalotin in different solvents and temperatures
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (1’S)-Dehydropestalotin?
A1: Like many natural products, the stability of this compound is likely influenced by several factors, including temperature, light, pH, oxygen, and the solvent used for storage or in the experimental medium.[1][2]
Q2: What are the common degradation pathways for compounds with similar functional groups to this compound?
A2: this compound contains ester and lactone functionalities, which are susceptible to hydrolysis, especially under acidic or basic conditions.[3] The presence of double bonds and allylic protons may also make it susceptible to oxidation.[4]
Q3: How should I store my stock solutions of this compound?
A3: For general guidance, stock solutions of natural products should be stored at low temperatures (e.g., -20°C or -80°C) in airtight, light-protected containers.[1] The choice of solvent is also critical and should be inert. Anhydrous solvents are often preferred to minimize hydrolysis.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, involves exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[2][5][6][7] This helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[2][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of this compound in solution. | - Inappropriate solvent: The solvent may be reacting with the compound (e.g., hydrolysis in aqueous or protic solvents).- Presence of contaminants: Impurities in the solvent or on the glassware (e.g., acid or base residues) could be catalyzing degradation.- Exposure to light or oxygen: The compound may be photolabile or prone to oxidation. | - Solvent Selection: Use aprotic, anhydrous solvents (e.g., acetonitrile (B52724), DMSO). If aqueous solutions are necessary, use buffers and consider the impact of pH.- Purity and Cleanliness: Use high-purity solvents and thoroughly clean all glassware.[9]- Protective Measures: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[4] |
| Appearance of unknown peaks in HPLC analysis during stability studies. | - Degradation products: The new peaks are likely degradation products of this compound.- Solvent adducts: The compound may be reacting with the solvent to form new entities.- Contamination: The new peaks could be from an external source of contamination. | - Forced Degradation: Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks.[2]- LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.- Blank Analysis: Run a blank (solvent without the compound) to rule out contamination from the solvent or system. |
| Poor reproducibility of stability data. | - Inconsistent storage conditions: Fluctuations in temperature or light exposure between samples.- Variable sample preparation: Inconsistencies in the concentration of stock solutions or the preparation of analytical samples.- Analytical method variability: Issues with the HPLC system, such as column degradation or mobile phase inconsistencies. | - Controlled Environment: Ensure all stability samples are stored under identical and tightly controlled conditions.- Standardized Procedures: Follow a strict, validated protocol for all sample preparation steps.- Method Validation: Validate the analytical method for robustness, precision, and accuracy to ensure reliable results.[8][9] |
Illustrative Stability Data
The following tables present hypothetical data to illustrate how the stability of this compound could be presented. This is not real data and should be used for illustrative purposes only.
Table 1: Illustrative Stability of this compound in Different Solvents at 25°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Acetonitrile | 100 | 98.5 | 1.5 |
| Methanol | 100 | 92.3 | 7.7 |
| Water (pH 7) | 100 | 75.1 | 24.9 |
| DMSO | 100 | 99.2 | 0.8 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Methanol
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 98.9 | 1.1 |
| 25 | 100 | 92.3 | 7.7 |
| 40 | 100 | 81.5 | 18.5 |
| 60 | 100 | 65.8 | 34.2 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][10][11][12]
-
Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products observed in the forced degradation studies.
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected degradation of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Chromatographic Separation of (1’S)-Dehydropestalotin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of (1’S)-Dehydropestalotin from its co-metabolites, often produced by fungi such as Pestalotiopsis microspora.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Overlap | Inappropriate mobile phase composition. | Optimize the mobile phase gradient. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient can improve the separation of closely eluting compounds[1]. |
| Incorrect column chemistry. | Select a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. | |
| Suboptimal temperature. | Vary the column temperature. Increased temperature can decrease viscosity and improve efficiency, but may also affect selectivity[2]. | |
| Peak Tailing | Active sites on the silica (B1680970) backbone interacting with the analyte. | Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to mask silanol (B1196071) groups. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent[3]. |
| Column collapse. | Ensure the mobile phase pH is within the stable range for the column. | |
| Ghost Peaks | Contamination in the HPLC system or sample. | Flush the injector and column with a strong solvent. Run a blank gradient to identify the source of contamination. |
| Carryover from a previous injection. | Implement a needle wash step between injections. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate mixing. |
| Fluctuations in pump pressure. | Check for leaks in the system and ensure the pump is properly primed and degassed[3][4]. | |
| Column equilibration is insufficient. | Increase the column equilibration time between runs. | |
| No Peaks Detected | Compound degradation on the column. | Test the stability of this compound on the stationary phase (e.g., silica) before preparative chromatography[5]. |
| Incorrect detection wavelength. | Determine the UV-Vis absorbance maximum for this compound and set the detector accordingly. Diode array detection (DAD) can be used to scan a range of wavelengths[6]. | |
| The compound did not elute. | Use a stronger mobile phase or a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the typical co-metabolites I can expect when isolating this compound from Pestalotiopsis microspora?
A1: Pestalotiopsis microspora is known to produce a diverse range of secondary metabolites. Common co-metabolites may include other pestalotin derivatives (e.g., pestalotin, LL-P880β), polyketides, terpenoids, and various other aromatic compounds[4][7]. The specific co-metabolites can vary depending on the fungal strain and culture conditions.
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: For reversed-phase HPLC, a good starting point would be a C18 column with a gradient elution using water (often with 0.1% formic acid) and acetonitrile or methanol (B129727) as the mobile phases. A broad gradient (e.g., 5% to 95% organic solvent) can be used initially to determine the approximate retention time of the target compound, followed by optimization to improve resolution around that time[1].
Q3: How can I confirm the identity of the peak corresponding to this compound?
A3: The most reliable method for peak identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides both the retention time and the mass-to-charge ratio of the compound, allowing for confirmation of its molecular weight. Further structural elucidation can be achieved by isolating the compound and performing Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Should I use a gradient or isocratic elution for my separation?
A4: For complex mixtures containing compounds with a wide range of polarities, such as a crude fungal extract, a gradient elution is generally preferred. A gradient allows for the elution of both highly polar and non-polar compounds in a reasonable time frame while maintaining good peak shape. Isocratic elution is more suitable for simpler mixtures or for optimizing the separation of a few closely related compounds once their retention behavior is understood.
Q5: What sample preparation steps are recommended before injecting my fungal extract into the HPLC?
A5: It is crucial to perform a sample cleanup to protect the HPLC column and obtain a clean chromatogram. A common procedure involves a liquid-liquid extraction of the fungal culture broth with a solvent like ethyl acetate (B1210297), followed by evaporation of the solvent. The dried extract should then be redissolved in a suitable solvent (ideally the initial mobile phase) and filtered through a 0.22 or 0.45 µm syringe filter before injection[8].
Experimental Protocols
General Protocol for HPLC Analysis of this compound
-
Sample Preparation:
-
Lyophilize the fungal culture broth.
-
Extract the lyophilized broth with ethyl acetate.
-
Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.
-
Dissolve a known amount of the crude extract in methanol or the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength monitored based on the UV-Vis spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Visualizations
Caption: Workflow for separating and identifying this compound.
Caption: Decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. smbb.mx [smbb.mx]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Secondary Metabolites Produced by an Endophytic Fungus Pestalotiopsis microspora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Antibacterial Activity of Pestalotiopsis spp. under Different Culture Conditions and Their Chemical Diversity Using LC–ESI–Q–TOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (1’S)-Dehydropestalotin bioassays
Welcome to the technical support center for (1’S)-Dehydropestalotin bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining consistent and reproducible results in their experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
(Disclaimer: Specific bioassay data and established signaling pathways for this compound are not extensively documented in publicly available literature. Therefore, this guide provides troubleshooting advice based on general principles of natural product bioassays and data from structurally related compounds. The tables and diagrams are illustrative examples.)
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from the endophytic fungus Xylaria feejeensis. While detailed bioactivity profiles for this specific compound are limited, related compounds from the pestalotin class have been reported to exhibit various biological activities, including α-glucosidase inhibition. Compounds from Xylaria species are known to have a broad range of bioactivities, including antifungal, antibacterial, and cytotoxic effects.
Q2: I am observing significant variability in my IC50 values for this compound across different experimental runs. What are the common causes?
Inconsistent IC50 values are a frequent challenge in natural product bioassays. The variability can stem from several factors:
-
Compound Stability and Solubility: this compound's stability in your specific assay medium and its solubility can greatly impact its effective concentration.
-
Reagent Preparation and Handling: Inconsistencies in the preparation of stock solutions, dilutions, and other reagents can introduce significant errors.
-
Cell-Based Assay Parameters: Variations in cell passage number, seeding density, and incubation times can all affect the cellular response.
-
Assay-Specific Conditions: Fluctuations in temperature, CO2 levels, and humidity can influence both cell health and compound activity.
Q3: How should I prepare and store stock solutions of this compound to ensure consistency?
For optimal reproducibility, a standardized protocol for stock solution preparation and storage is crucial.
-
Solvent Choice: Start by dissolving this compound in a high-purity solvent like DMSO or ethanol (B145695) to create a concentrated stock solution.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your assay medium for each experiment. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | * Use a fresh aliquot of your stock solution for each experiment. * If possible, verify the integrity of your compound using techniques like HPLC or mass spectrometry. |
| Precipitation in Assay Medium | * Visually inspect your working solutions for any signs of precipitation. * Decrease the final concentration of this compound in your assay. * Consider using a solubilizing agent, ensuring it doesn't interfere with the assay. |
| Incorrect Assay Conditions | * Review your protocol to ensure all incubation times, temperatures, and reagent concentrations are correct. * Include positive and negative controls in every experiment to validate the assay's performance. |
| Cell Line Insensitivity | * Confirm that your chosen cell line is appropriate for the expected mechanism of action. * If the target is unknown, consider screening against a panel of different cell lines. |
Issue 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | * Run a vehicle control with the same final concentration of your solvent (e.g., DMSO) to assess its effect on the assay readout. * Keep the final solvent concentration below 0.5% (v/v), and ideally below 0.1%. |
| Compound Interference | * this compound may have inherent properties (e.g., autofluorescence) that interfere with the assay's detection method. * Run a control with the compound in an assay system without cells or the target enzyme to check for interference. |
| Contamination | * Ensure all reagents and labware are sterile and free from contaminants that could affect the assay. |
Data Presentation
Table 1: Example of Inconsistent IC50 Values for a Natural Product in an Anti-proliferative Assay
| Experiment Run | Cell Line | Incubation Time (h) | IC50 (µM) | Notes |
| 1 | MCF-7 | 48 | 15.2 | Freshly prepared compound stock |
| 2 | MCF-7 | 48 | 35.8 | Stock solution underwent multiple freeze-thaw cycles |
| 3 | HT-29 | 48 | 22.5 | Different cell line |
| 4 | MCF-7 | 72 | 8.9 | Longer incubation time |
This table illustrates how different experimental parameters can lead to variability in IC50 values. A systematic approach to troubleshooting is necessary to identify the source of the inconsistency.
Experimental Protocols
General Protocol for an In Vitro α-Glucosidase Inhibition Assay
This protocol is a generalized example and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of varying concentrations of this compound (or a positive control like acarbose) to the sample wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the α-glucosidase solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Troubleshooting Workflow for Inconsistent Bioassay Results
A logical workflow for systematically troubleshooting inconsistent bioassay results.
Hypothetical Signaling Pathway Affected by a Bioactive Compound
An example of a generic signaling cascade that could be modulated by a bioactive compound.
Method refinement for the quantification of (1’S)-Dehydropestalotin in complex mixtures
Technical Support Center: (1’S)-Dehydropestalotin Quantification
Welcome to the technical support center for the quantification of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods for this fungal secondary metabolite in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when quantifying this compound in complex matrices like fungal fermentations or biological samples?
A1: The primary challenges include:
-
Matrix Effects: Complex sample matrices, such as fermentation broth or plasma, contain numerous endogenous compounds that can co-elute with this compound. These compounds can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[1]
-
Low Abundance: As a secondary metabolite, the concentration of this compound can be very low, requiring highly sensitive analytical methods and efficient sample preparation to concentrate the analyte.[2]
-
Analyte Stability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.[3][4] It is crucial to perform forced degradation studies to understand its stability profile.[3][4]
-
Lack of a Commercial Standard: While available from some suppliers, a certified reference standard may not always be readily accessible, complicating absolute quantification.
-
Chromatographic Resolution: Achieving baseline separation from structurally similar isomers or other metabolites in the mixture can be difficult and requires careful method development.
Q2: My analyte recovery after sample preparation is consistently low (<50%). What steps can I take to improve it?
A2: Low recovery is often related to the sample preparation and extraction steps.[5] Consider the following:
-
Optimize Extraction Solvent: The polarity of the extraction solvent is critical. Systematically test a range of solvents (e.g., ethyl acetate, dichloromethane, methanol (B129727), acetonitrile) and mixtures to find the optimal system for this compound. The Folch method, using a chloroform:methanol mixture, is a robust starting point for lipid-soluble compounds.[6]
-
Evaluate Extraction Technique: Compare different extraction techniques. While liquid-liquid extraction (LLE) is common, solid-phase extraction (SPE) can offer better cleanup and higher concentration factors.[5][7] Test different SPE sorbents (e.g., C18, HLB) to find one with the best retention and elution characteristics for your analyte.
-
Control pH: The charge state of this compound can affect its solubility and extraction efficiency. Adjust the pH of your sample before extraction to ensure the analyte is in a neutral form, which is typically more amenable to extraction into organic solvents.
-
Minimize Degradation: Ensure samples are processed quickly and kept cold to minimize potential enzymatic or chemical degradation. Consider adding antioxidants if oxidative degradation is suspected.
Q3: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
A3: Ion suppression is a common issue in LC-MS/MS. To address it:
-
Improve Chromatographic Separation: Enhance the separation of your analyte from matrix components. Use a longer column, a smaller particle size (UHPLC), or a different stationary phase. Adjusting the mobile phase gradient can also shift the elution time of interfering compounds.[8]
-
Refine Sample Cleanup: Implement a more rigorous sample cleanup procedure. Techniques like dispersive solid-phase extraction (d-SPE), often used in QuEChERS methods, can effectively remove interfering compounds like lipids and pigments.[1]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough to remain above the limit of quantification after dilution.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If one is not available, a structurally similar analog can be used. The internal standard should be added at the very beginning of the sample preparation process.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Incompatible injection solvent3. Column degradation or contamination4. Secondary interactions with stationary phase | 1. Reduce injection volume or sample concentration.2. Ensure the injection solvent is weaker than the initial mobile phase.3. Flush the column with a strong solvent; if unresolved, replace the column.4. Modify mobile phase pH or add an ion-pairing agent. |
| Inconsistent/Drifting Retention Times | 1. Unstable column temperature2. Pump malfunction or leak3. Mobile phase composition changing (evaporation)4. Column equilibration is insufficient | 1. Use a column oven and allow for thermal equilibration.[10]2. Check system pressure for fluctuations; perform pump maintenance.3. Prepare fresh mobile phase daily; keep solvent bottles capped.4. Ensure the column is equilibrated for at least 10-15 column volumes before injection. |
| No Analyte Peak Detected | 1. Analyte degradation2. Incorrect MS/MS transition (MRM) settings3. Sample preparation failure (e.g., analyte not eluted from SPE cartridge)4. Instrument sensitivity issue | 1. Check analyte stability; prepare fresh standards and samples.[4]2. Infuse a standard solution directly into the mass spectrometer to optimize parent and product ions.[11]3. Re-evaluate and validate each step of the sample preparation protocol.4. Perform instrument calibration and tuning. |
| High Background Noise | 1. Contaminated mobile phase or solvents2. Sample carryover from a previous injection3. Contaminated LC system (tubing, injector)4. Non-volatile salts or buffers in the mobile phase | 1. Use high-purity, LC-MS grade solvents and additives.[1]2. Implement a robust needle wash protocol using a strong organic solvent.[1]3. Flush the entire LC system with a sequence of strong solvents.4. Use volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate.[9][12] |
Quantitative Data Summary
The following tables provide example data for method development and validation, which should be adapted to your specific experimental results.
Table 1: Comparison of Extraction Methods for this compound from Fungal Culture
| Extraction Method | Solvent System | Mean Recovery (%) | RSD (%) (n=3) | Matrix Effect (%) |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 75.2 | 8.5 | -45.3 |
| LLE | Dichloromethane | 68.4 | 9.1 | -51.2 |
| Solid-Phase Extraction (SPE) | C18 Cartridge | 91.5 | 4.2 | -15.8 |
| SPE | HLB Cartridge | 95.3 | 3.8 | -11.4 |
Table 2: Typical Validation Parameters for a UHPLC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 8% |
| Accuracy (% Bias) | 93.5% - 104.2% |
| Stability (24h Autosampler) | > 98% remaining |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Fermentation Broth
-
Sample Pre-treatment: Centrifuge 10 mL of fungal fermentation broth at 4000 rpm for 15 minutes to pellet cells and large debris.
-
Spiking: Transfer 5 mL of the supernatant to a clean tube. Add internal standard solution.
-
pH Adjustment: Adjust the sample pH to 6.0 using 0.1 M formic acid or ammonium hydroxide.
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.[1]
Protocol 2: UHPLC-MS/MS Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][13]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for equilibration
-
-
Injection Volume: 5 µL.[1]
-
MS Detection: ESI in positive mode.
-
MRM Transitions:
-
This compound: m/z 213.1 → 97.1 (Example values, must be optimized).
-
Internal Standard (e.g., Losartan): m/z 423.1 → 207.2 (Example)[9]
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.[13]
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for low analyte signal issues.
References
- 1. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents [mdpi.com]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Technical Support Center: Enhancing the Antifungal Efficacy of (1’S)-Dehydropestalotin Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1’S)-Dehydropestalotin and other novel antifungal compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Disclaimer: Scientific literature on the specific antifungal properties, mechanism of action, and formulation of this compound is limited. Therefore, this guide is based on established principles for natural product-derived antifungal research and may require adaptation for this specific compound.
Frequently Asked Questions (FAQs)
1. General Properties and Handling
-
Q: What are the known antifungal properties of this compound and its analogs?
-
A: While specific data for this compound is not extensively available in public literature, related compounds from the Pestalotiopsis genus have shown antifungal potential. For instance, Pestalamide A, isolated from Pestalotiopsis theae, demonstrated potent activity against Aspergillus fumigatus[1]. Another study reported anti-Candida activity from pestalotin derivatives[2]. The general class of pestalotin compounds is being explored for various bioactive properties.
-
-
Q: I am having trouble dissolving this compound for my experiments. What solvents are recommended?
-
A: The solubility of this compound is not well-documented. Like many natural products, it may exhibit poor aqueous solubility. It is recommended to start with organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) to create a stock solution. Subsequent dilutions into aqueous media should be carefully monitored for precipitation. For cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the fungal and/or host cells (typically <1% v/v for DMSO).
-
2. Formulation and Efficacy Enhancement
-
Q: My this compound formulation shows poor efficacy in vitro. What are some common reasons for this?
-
A: Several factors could contribute to poor in vitro efficacy:
-
Low Solubility: The compound may be precipitating out of your test medium, reducing the effective concentration.
-
Compound Instability: The molecule might be unstable under your experimental conditions (e.g., pH, temperature, light exposure).
-
Inappropriate Vehicle: The formulation vehicle itself might be inhibiting the antifungal activity or not effectively delivering the compound.
-
High Protein Binding: Components in the culture medium (e.g., serum) can bind to the compound, reducing its availability.
-
-
-
Q: How can I enhance the antifungal efficacy of my this compound formulation?
-
A: Consider the following strategies:
-
Combination Therapy: Test for synergistic effects with known antifungal drugs (e.g., azoles, polyenes, echinocandins). This can lower the required concentration of each compound and potentially overcome resistance mechanisms.
-
Nanoformulation: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, stability, and targeted delivery.
-
Use of Adjuvants: Incorporating non-antifungal compounds that can, for example, inhibit efflux pumps or disrupt biofilms may enhance efficacy.
-
pH Optimization: The activity of some antifungal agents can be influenced by the pH of the environment.
-
-
3. Experimental Assays
-
Q: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?
-
A: Inconsistent MICs are a common issue in antifungal susceptibility testing. Potential causes include:
-
Inoculum Variability: Ensure your fungal inoculum is standardized (e.g., using a spectrophotometer or hemocytometer) to the recommended cell density for the specific assay protocol (e.g., CLSI or EUCAST guidelines).
-
Precipitation: As mentioned, the compound precipitating at higher concentrations can lead to erroneous MIC readings.
-
Incubation Time and Temperature: Strict adherence to standardized incubation parameters is crucial for reproducible results.
-
Reader Interpretation: Subjectivity in visual reading of MIC endpoints can be a factor. Using a spectrophotometric reader can provide more objective results.
-
-
-
Q: What is the "trailing effect" and how do I interpret it in my MIC assay?
-
A: The trailing effect (or trailing growth) is characterized by reduced but persistent fungal growth at concentrations above the MIC. This is often seen with azole antifungals. For these cases, the MIC is typically read as the concentration that causes a significant reduction in growth (e.g., 50%) compared to the positive control.
-
Troubleshooting Guides
Troubleshooting Poor Compound Solubility
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed when diluting stock solution in aqueous medium. | The compound has low aqueous solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains below toxic levels for your assay. 3. Use a formulation strategy such as complexation with cyclodextrins or encapsulation in nanoparticles. |
| Inconsistent results across different experiments. | The compound is not fully dissolved in the stock solution or is precipitating over time. | 1. Gently warm the stock solution and vortex to ensure complete dissolution. 2. Prepare fresh dilutions for each experiment. 3. Visually inspect for precipitation before use. |
Troubleshooting In Vitro Synergy Assays (Checkerboard)
| Problem | Possible Cause | Suggested Solution |
| No clear growth inhibition, even at high concentrations. | 1. The compounds may not be synergistic. 2. The concentration range tested is too low. 3. The fungal inoculum is too high. | 1. Consider testing for additive or antagonistic effects. 2. Expand the concentration range of both compounds. 3. Verify the inoculum preparation and standardization. |
| Fractional Inhibitory Concentration Index (FICI) values are highly variable. | 1. Inaccurate determination of individual MICs. 2. Pipetting errors during plate setup. 3. Subjective interpretation of growth inhibition. | 1. Repeat the MIC determination for each compound alone multiple times to get a consistent value. 2. Use calibrated pipettes and a systematic approach to plate loading. 3. Use a plate reader to quantify growth and define the endpoint objectively (e.g., 50% or 90% inhibition). |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration (approximately 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve concentrations ranging from, for example, 256 µg/mL to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that causes a complete (for fungicidal compounds) or significant (e.g., 50% for fungistatic compounds) inhibition of visible growth compared to the positive control.
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of a known antifungal drug (e.g., fluconazole).
-
The plate will contain a matrix of concentrations of both compounds, alone and in combination.
-
Include wells for each compound alone to redetermine their MICs under the assay conditions.
-
-
Inoculation and Incubation:
-
Add a standardized fungal inoculum (prepared as in the MIC protocol) to all wells.
-
Incubate under the same conditions as the MIC assay.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FICI: FICI = FIC of Compound A + FIC of Compound B.
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential targets for antifungal agents within a fungal cell.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: The fungal ergosterol biosynthesis pathway, a key antifungal target.
References
Addressing challenges in the scale-up production of (1’S)-Dehydropestalotin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of (1’S)-Dehydropestalotin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The main challenges include controlling the stereochemistry at the C1' position to selectively obtain the (S) enantiomer, ensuring consistent reaction yields at a larger scale, managing reaction thermodynamics, and developing efficient purification methods to remove diastereomeric and other process-related impurities.
Q2: How can I improve the enantioselectivity of the synthesis?
A2: The use of a chiral catalyst system is crucial for controlling the stereochemistry. A well-established method involves the asymmetric Mukaiyama aldol (B89426) reaction using a catalyst such as Ti(iOPr)₄/(S)-BINOL/LiCl.[1][2][3] Optimizing the catalyst loading, reaction temperature, and the slow addition of reactants can further enhance enantioselectivity.
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts include the (1’R)-diastereomer of dehydropestalotin, unreacted starting materials (e.g., 4-methoxy-6-methyl-2H-pyran-2-one and the corresponding aldehyde), and products from side reactions such as self-condensation of the aldehyde or decomposition of the pyran-2-one ring under harsh conditions.
Q4: What purification techniques are most effective for isolating this compound?
A4: A multi-step purification protocol is typically required. This often involves initial purification by column chromatography on silica (B1680970) gel, followed by recrystallization to separate diastereomers and achieve high purity. Chiral High-Performance Liquid Chromatography (HPLC) may be necessary for analytical and small-scale preparative separations to confirm enantiomeric purity.
Q5: Are there any specific safety precautions for the scale-up production?
A5: When handling organometallic catalysts and reagents, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure safety. Appropriate personal protective equipment (PPE) should be worn at all times. Exothermic reactions should be carefully monitored and controlled, especially during scale-up, to prevent thermal runaway.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive or degraded catalyst. | Ensure the catalyst is fresh or properly stored. Prepare the catalyst in situ if possible. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC and adjust the reaction time and temperature accordingly. | |
| Poor quality of reagents or solvents. | Use high-purity, anhydrous reagents and solvents. | |
| Product degradation | Reaction temperature is too high. | Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Presence of acidic or basic impurities. | Purify starting materials and ensure all glassware is clean and dry. |
Poor Enantioselectivity
| Symptom | Possible Cause | Suggested Solution |
| Formation of a racemic or near-racemic mixture | Ineffective chiral catalyst. | Verify the enantiomeric purity of the chiral ligand (e.g., (S)-BINOL). |
| Incorrect catalyst preparation or handling. | Prepare the catalyst under strict anhydrous and anaerobic conditions. | |
| Reaction temperature is too high. | Lower the reaction temperature, as higher temperatures can reduce the effectiveness of the chiral catalyst. | |
| Inconsistent diastereomeric ratio | Fluctuation in reaction conditions. | Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of diastereomers during column chromatography | Inappropriate solvent system. | Optimize the eluent system for silica gel chromatography. A gradient elution may be necessary. |
| Overloading of the column. | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. | |
| Difficulty in inducing crystallization | Product is an oil or amorphous solid. | Attempt crystallization from a variety of solvent systems. Seeding with a pure crystal can also be effective. |
| Presence of impurities inhibiting crystallization. | Perform an additional purification step, such as a second column chromatography or a liquid-liquid extraction. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Asymmetric Synthesis
| Parameter | Lab-Scale (reported for analog) [1] | Recommended Scale-Up Conditions |
| Catalyst | Ti(iOPr)₄/(S)-BINOL/LiCl | Ti(iOPr)₄/(S)-BINOL/LiCl |
| Catalyst Loading | 2 mol% | 1-2 mol% |
| Temperature | -20 °C | -20 °C to 0 °C (monitor exotherm) |
| Reaction Time | 12-24 hours | Monitor by HPLC/TLC until completion |
| Diastereomeric Ratio (syn/anti) | 93:7 | > 90:10 |
| Enantiomeric Excess (ee) | 85% | > 95% |
Experimental Protocols
Detailed Methodology for Asymmetric Synthesis of this compound
This protocol is adapted from the asymmetric synthesis of pestalotin analogs and is intended for the scale-up production of this compound.[1][2][3]
1. Catalyst Preparation (in situ):
-
Under an inert argon atmosphere, add (S)-BINOL (2 mol%) and LiCl (4 mol%) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Add anhydrous and degassed dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C and add Ti(iOPr)₄ (2 mol%) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the active catalyst complex.
2. Asymmetric Aldol Reaction:
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, dissolve 4-methoxy-6-methyl-2H-pyran-2-one and the appropriate aldehyde precursor in anhydrous DCM.
-
Slowly add the solution of the pyran-2-one and aldehyde to the catalyst solution over a period of 2-4 hours using a syringe pump to maintain the reaction temperature below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
3. Work-up and Extraction:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
Combine the fractions containing the desired product and concentrate.
-
Perform recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to further purify the product and separate diastereomers.
-
Determine the enantiomeric excess of the final product by chiral HPLC analysis.
Mandatory Visualization
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Decision tree for troubleshooting poor enantioselectivity.
References
Artifact formation during the chemical analysis of (1’S)-Dehydropestalotin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1’S)-Dehydropestalotin. The information provided aims to address common challenges encountered during its chemical analysis, with a focus on preventing and identifying artifact formation.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the analysis of this compound, particularly using liquid chromatography-mass spectrometry (LC-MS).
Question: I am observing a new, unexpected peak in my chromatogram that is not this compound. What could be the cause?
Answer: The appearance of unexpected peaks often points to artifact formation, a common issue in the analysis of lactones like this compound. The primary suspect is the hydrolysis of the lactone ring. This reaction is catalyzed by acidic or basic conditions and results in the formation of a ring-opened hydroxy acid.
To troubleshoot this, consider the following:
-
Mobile Phase pH: Ensure the pH of your mobile phase is neutral or slightly acidic (pH 4-6) to minimize hydrolysis.[1] Avoid strongly acidic or basic conditions.
-
Sample Preparation: If your sample preparation involves pH adjustment, use the mildest effective conditions and minimize the exposure time.
-
Storage Conditions: Store your samples in a neutral, aprotic solvent (e.g., acetonitrile (B52724), ethyl acetate) at low temperatures (-20°C or below) to prevent degradation.[2]
Question: My mass spectrometry data shows an ion with a mass 18 Da higher than that of this compound. What is this species?
Answer: An increase of 18 Da in the molecular weight strongly suggests the addition of a water molecule, which is consistent with the hydrolysis of the lactone ring to form the corresponding hydroxy acid.[2] To confirm this, you can perform forced degradation studies by intentionally exposing a sample to acidic or basic conditions and monitoring the increase of the M+18 peak.
Question: I am seeing adduct ions in my mass spectrum (e.g., [M+Na]+, [M+K]+). How can I minimize these?
Answer: Adduct formation is common in electrospray ionization (ESI) mass spectrometry.[3][4][5] To minimize adducts:
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives to reduce the presence of metal contaminants.[6][7]
-
Optimize Mobile Phase Additives: If using additives like formic acid or ammonium (B1175870) acetate, use the lowest concentration necessary for good chromatography.
-
Clean Glassware: Use meticulously clean glassware to avoid contamination from salts.
Question: My chromatographic peak for this compound is tailing or splitting. What should I do?
Answer: Peak tailing or splitting can be caused by several factors:
-
Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.[2][7]
-
Column Void: A void may have formed at the head of the column. This can be caused by pressure shocks. Consider replacing the column.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dilute your sample in the initial mobile phase if possible.[7][8]
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Adding a small amount of a competing agent (like a weak acid or base) to the mobile phase can sometimes help.
Frequently Asked Questions (FAQs)
What is the most common artifact formed during the analysis of this compound?
The most common artifact is the ring-opened hydroxy acid, formed via hydrolysis of the lactone ring. This is particularly prevalent under non-neutral pH conditions.
What are the ideal storage conditions for this compound samples?
To ensure stability, samples should be stored in a neutral, aprotic solvent such as acetonitrile or ethyl acetate, protected from light in amber vials, and kept at low temperatures, preferably -20°C or colder.[2]
How can I confirm the identity of a suspected artifact?
Tandem mass spectrometry (MS/MS) can be a powerful tool. By comparing the fragmentation pattern of the suspected artifact with that of the parent compound, you can often deduce the structural changes that have occurred. Forced degradation studies, where you intentionally induce degradation under specific conditions (e.g., acid, base, oxidation), can also help to generate and identify potential artifacts.[9][10][11]
What analytical techniques are best suited for the analysis of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometer (MS) is the recommended technique.[12][13] LC-MS allows for the accurate mass measurement of the parent compound and any potential artifacts.
Potential Artifacts of this compound
| Artifact Name | Chemical Transformation | Expected Mass Shift (Da) | Analytical Confirmation |
| Hydrolyzed this compound | Lactone ring opening via hydrolysis | +18 | LC-MS: Observation of [M+H+18]+. MS/MS: Altered fragmentation pattern. |
| Sodium Adduct | Ionization with sodium | +22.9898 | LC-MS: Observation of [M+Na]+. |
| Potassium Adduct | Ionization with potassium | +38.9637 | LC-MS: Observation of [M+K]+. |
| Methanol (B129727) Adduct | Reaction with methanol (if used as solvent) | +32.0262 | LC-MS: Observation of [M+CH3OH+H]+. |
Experimental Protocols
Protocol 1: General HPLC-MS Method for the Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Chromatographic System: HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperatures for your specific instrument.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products.
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Analyze the stressed samples alongside a control sample (stock solution diluted with an equal volume of water) using the HPLC-MS method described in Protocol 1. Compare the chromatograms and mass spectra to identify degradation products.
Visualizations
Caption: Workflow for the investigation of unexpected peaks during the analysis of this compound.
References
- 1. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. zefsci.com [zefsci.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. agilent.com [agilent.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pjoes.com [pjoes.com]
- 13. researchgate.net [researchgate.net]
Optimizing storage conditions for long-term stability of (1’S)-Dehydropestalotin
Disclaimer: The following storage and handling recommendations for (1’S)-Dehydropestalotin are based on general best practices for natural products and chemically related compounds. Specific stability data for this compound is not currently available in the public domain. It is strongly advised to perform in-house stability studies to determine optimal conditions for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable, but preliminary stability testing is recommended.
Q2: How should I handle this compound upon receipt?
Upon receipt, it is best practice to aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric conditions.[1] This is particularly important for solutions.
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to the potential for hydrolysis and other degradation pathways in the presence of solvents. If you must store it in solution, use a dry, aprotic solvent, and store at -80°C. Conduct a stability study to determine the maximum allowable storage time for your specific solvent and concentration.
Q4: What are the primary factors that can cause degradation of this compound?
Based on the structure of related compounds, the primary factors that could lead to degradation are likely to be:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[2]
-
Moisture/Humidity: The presence of ester or other hydrolyzable functional groups could make the compound susceptible to degradation in the presence of water.[1]
-
Light: Many natural products are sensitive to light and can undergo photodegradation.[1]
-
Oxygen: Oxidative degradation can occur, especially if the compound has susceptible functional groups.[1]
Q5: How can I tell if my sample of this compound has degraded?
Visual inspection for color changes or the appearance of precipitates can be an initial indicator. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak area.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Use a freshly prepared solution from a new aliquot. 3. Perform an analytical check (e.g., HPLC) to assess purity. |
| Unexpected peaks in my analytical chromatogram. | Presence of degradation products. | 1. Review storage history and handling procedures. 2. Consider potential sources of contamination. 3. If degradation is suspected, perform a forced degradation study to identify potential degradants. |
| Compound appears discolored or has precipitated out of solution. | Physical or chemical instability. | 1. Do not use the sample. 2. Review the solvent used and storage temperature. 3. Consider performing a solubility study to determine appropriate solvent and concentration. |
Quantitative Data Summary: General Stability Testing Conditions
The following tables summarize typical conditions used for long-term and accelerated stability testing of natural products, which can be adapted for this compound.[5][6]
Table 1: Long-Term Stability Testing Conditions
| Parameter | Condition |
| Temperature | 25°C ± 2°C |
| Relative Humidity | 60% RH ± 5% RH |
| Duration | 12, 24, 36 months |
Table 2: Accelerated Stability Testing Conditions
| Parameter | Condition |
| Temperature | 40°C ± 2°C |
| Relative Humidity | 75% RH ± 5% RH |
| Duration | 6 months |
Experimental Protocols
Protocol 1: Long-Term Stability Study of Solid this compound
Objective: To evaluate the long-term stability of solid this compound under controlled room temperature conditions.
Methodology:
-
Sample Preparation: Aliquot approximately 1 mg of solid this compound into multiple amber glass vials.
-
Storage: Place the vials in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.
-
Time Points: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.[5]
-
Analysis:
-
Visual Inspection: Note any changes in physical appearance (color, texture).
-
HPLC Analysis: Prepare a solution of known concentration and analyze by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Data Evaluation: Compare the purity at each time point to the initial (time 0) purity. A significant change is typically defined as a >5% loss in purity.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.[7][8]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze all stressed samples by HPLC-UV/MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Experimental workflow for the storage and stability assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. labstat.com [labstat.com]
- 4. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 5. blog.nutrasource.ca [blog.nutrasource.ca]
- 6. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Improving the signal-to-noise ratio in NMR spectra of (1’S)-Dehydropestalotin
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of (1’S)-Dehydropestalotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (S/N) in your NMR spectra.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure important structural details of this compound. This guide provides a systematic approach to diagnose and resolve common issues.
Workflow for Troubleshooting Poor S/N
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low S/N ratio in the ¹³C NMR spectrum of this compound?
A1: The primary reason for a low S/N ratio in a ¹³C NMR spectrum is the low natural abundance of the ¹³C isotope, which is only about 1.1%.[1] This inherent low sensitivity is a major challenge. Additionally, factors such as low sample concentration, improper experimental parameter settings, and the specific molecular properties of this compound can further reduce the signal intensity.[1]
Q2: How does sample concentration affect the S/N ratio, and what is a recommended concentration for this compound?
A2: Sample concentration is a critical factor for achieving a good S/N ratio.[1] Due to the low sensitivity of the ¹³C nucleus, more concentrated samples are generally required compared to ¹H NMR.[1] For small molecules like this compound, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended for ¹³C NMR.[2] Doubling the sample concentration will roughly double the signal intensity.[1]
Q3: Can the choice of deuterated solvent impact the quality of my NMR spectrum?
A3: Yes, the choice of solvent is crucial. The solvent must be able to dissolve a sufficient concentration of this compound. For compounds like pestalotin and its analogues, deuterated chloroform (B151607) (CDCl₃) is commonly used.[3][4] It is important to use high-quality deuterated solvents to minimize residual proton signals that can interfere with the spectrum. The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure it is within the detection region of the instrument's coil.[1]
Q4: I've prepared my sample correctly, but the S/N is still poor. What instrument parameters should I check first?
A4: If you are confident in your sample preparation, the next step is to review the NMR acquisition parameters. The number of scans (NS) is a critical factor; the S/N ratio improves with the square root of the number of scans.[2] This means that to double the S/N, you must quadruple the number of scans. Also, check the relaxation delay (d1) . For ¹³C NMR, quaternary carbons, like the carbonyl carbon in the α-pyrone ring of this compound, often have long relaxation times and require a longer delay to return to equilibrium between pulses.
Q5: What is the Nuclear Overhauser Effect (NOE) and how can it help improve the S/N ratio in my ¹³C NMR spectrum of this compound?
A5: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating ¹H nuclei with radiofrequency irradiation can lead to an increase in the signal intensity of nearby ¹³C nuclei.[1] This is a standard technique used in ¹³C NMR to enhance the signal. The following diagram illustrates the basic principle.
Quantitative Data Summary
The following tables provide a summary of how different parameters can affect the signal-to-noise ratio.
Table 1: Effect of Number of Scans (NS) on S/N Ratio
| Number of Scans (NS) | Relative S/N Improvement (√NS) | Relative Experiment Time |
| 16 | 4x | 1x |
| 64 | 8x | 4x |
| 256 | 16x | 16x |
| 1024 | 32x | 64x |
Note: S/N is proportional to the square root of the number of scans.[2]
Table 2: Typical ¹³C NMR Acquisition Parameters for Natural Products
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Relaxation Delay (d1) | 1-5 s | Longer delays are necessary for complete relaxation of quaternary carbons. |
| Acquisition Time (aq) | 1-2 s | Longer acquisition time provides better resolution. |
| Number of Scans (ns) | ≥ 1024 | Necessary to overcome the low natural abundance of ¹³C.[1] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound
-
Weighing: Accurately weigh 10-50 mg of purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. Visually inspect for any suspended particles.
-
Filtering (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Optimizing the Number of Scans
-
Initial Acquisition: Acquire a preliminary ¹³C spectrum with a standard number of scans (e.g., 128 or 256).
-
S/N Assessment: Evaluate the signal-to-noise ratio of the initial spectrum.
-
Increasing Scans: If the S/N is insufficient, increase the number of scans. A good rule of thumb is to quadruple the number of scans to double the S/N.[2]
-
Re-acquisition: Re-acquire the spectrum with the increased number of scans and re-evaluate the S/N. Repeat as necessary until a satisfactory spectrum is obtained.
Protocol 3: Basic Data Processing for S/N Enhancement
-
Fourier Transform (FT): The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through a Fourier Transform.[6]
-
Phase Correction: Correct any phase distortions in the spectrum to ensure all peaks are in the absorptive mode.[6]
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.[6]
-
Apodization (Line Broadening): Apply a mathematical function (e.g., exponential multiplication) to the FID before Fourier transformation. This can improve the S/N at the expense of slightly broader peaks. A small amount of line broadening (e.g., 0.3 Hz) can be beneficial for noisy spectra.[2]
-
Zero Filling: Add a block of zeros to the end of the FID before Fourier transformation. This increases the number of data points in the spectrum, leading to a smoother appearance and better-defined peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. d-nb.info [d-nb.info]
- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 6. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
Validation & Comparative
Confirming the Absolute Configuration of Synthetic (1’S)-Dehydropestalotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. This guide provides a comparative overview of established analytical techniques for confirming the absolute stereochemistry of synthetic compounds, using (1’S)-Dehydropestalotin as a focal point. While specific experimental data for this compound is not extensively available in public literature, this guide draws parallels from the well-documented synthesis and characterization of the closely related pestalotin diastereomers.[1][2]
Comparative Analysis of Analytical Techniques
The determination of a molecule's absolute configuration relies on a combination of spectroscopic, chiroptical, and crystallographic methods. Each technique offers distinct advantages and is often used in a complementary fashion to provide unambiguous structural elucidation.
| Technique | Principle | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Chiroptical Methods (ECD/VCD) | Differential absorption of circularly polarized light by a chiral molecule.[3] | Provides information about the absolute configuration and conformation in solution.[3] | Solution of the pure enantiomer. | High sensitivity, applicable to a wide range of molecules in solution.[4] | Requires theoretical calculations (e.g., DFT) for comparison with experimental spectra to assign the absolute configuration.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed information on relative stereochemistry and conformation through coupling constants and NOE data.[1][2] | Solution of the purified compound. | Non-destructive, provides a wealth of structural information.[6][7][8][9] | Does not directly determine absolute configuration without chiral derivatizing agents or comparison to standards of known stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound.[10] | Provides the precise three-dimensional arrangement of atoms in the solid state, allowing for unambiguous determination of absolute configuration.[11] | A single, high-quality crystal. | Considered the "gold standard" for absolute configuration determination.[11][12] | Growing suitable crystals can be a significant bottleneck.[11] The solid-state conformation may differ from the solution conformation.[13] |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Provides the sign and magnitude of optical rotation, which can be compared to literature values for known compounds.[1][2] | Solution of the pure enantiomer. | Simple and rapid measurement. | The sign of rotation is not always directly predictable from the structure, and comparison to a known standard is often necessary. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible confirmation of a compound's absolute configuration. Below are representative protocols for the key experiments.
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)
-
Objective: To obtain the ECD spectrum of the synthetic compound and compare it with the computationally predicted spectrum for the (1’S) configuration.
-
Methodology:
-
A solution of the purified synthetic this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
The ECD spectrum is recorded on a calibrated spectropolarimeter over a wavelength range of 200-400 nm.
-
Theoretical calculations for the (1’S) enantiomer are performed using time-dependent density functional theory (TD-DFT) to predict the ECD spectrum.
-
The experimental spectrum is compared to the calculated spectrum. A good correlation between the two confirms the assigned absolute configuration.
-
NMR Spectroscopy: Mosher's Ester Analysis
-
Objective: To determine the absolute configuration of the stereogenic center at C1’ by derivatization with a chiral reagent.
-
Methodology:
-
The synthetic this compound is divided into two portions.
-
One portion is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the respective Mosher's esters.
-
¹H NMR spectra are recorded for both diastereomeric esters.
-
The chemical shift differences (Δδ = δS - δR) for the protons near the C1’ stereocenter are analyzed. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration at C1’.
-
X-ray Crystallography
-
Objective: To unambiguously determine the absolute configuration through single-crystal X-ray diffraction.[10][11]
-
Methodology:
-
Crystals of the synthetic compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[14]
-
The diffraction data is processed to solve the crystal structure.
-
The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often expressed as the Flack parameter. A Flack parameter close to zero for the assigned configuration confirms its correctness.[11]
-
Workflow for Absolute Configuration Confirmation
The following diagram illustrates a logical workflow for confirming the absolute configuration of a synthetic chiral molecule like this compound.
Caption: Workflow for the confirmation of absolute configuration.
This guide provides a framework for the rigorous confirmation of the absolute configuration of synthetic this compound. By employing a combination of these powerful analytical techniques, researchers can ensure the stereochemical integrity of their synthesized molecules, a fundamental requirement for their application in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Divergent Asymmetric Total Synthesis of All Four Pestalotin Diastereomers from (R)-Glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced chiroptical changes of a water-soluble cryptophane by encapsulation of guest molecules and counterion effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005) [hmdb.ca]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863) [hmdb.ca]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000163) [hmdb.ca]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) () [hmdb.ca]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Comparative Analysis of (1’S)-Dehydropestalotin with other Pestalotin Analogs: A Guide for Researchers
A detailed examination of the biological activities of (1’S)-Dehydropestalotin and its analogs reveals significant variations in their cytotoxic and antifungal properties. This guide provides a comparative analysis of these compounds, supported by available experimental data and detailed methodologies, to aid researchers and drug development professionals in their ongoing studies.
While a comprehensive side-by-side comparison of this compound with a wide range of its analogs is limited in the current scientific literature, this guide synthesizes the available data to offer valuable insights into their structure-activity relationships. The primary focus of existing research has been on the cytotoxicity of these compounds against various cancer cell lines.
Cytotoxicity Profile of Pestalotin Analogs
A key study investigating the cytotoxic effects of several pestalotin analogs isolated from the endophytic fungus Pestalotiopsis microspora provides a foundation for comparison. The study utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of these compounds against murine leukemia P388 cells.
| Compound | Chemical Structure | IC50 (µg/mL) against P388 Cells[1] |
| This compound | No direct comparative data available in the cited study. | Data Not Available |
| (+)-Acetylpestalotin | 6-[(1S)-1-acetoxypentyl]-4-methoxy-2H-pyran-2-one | 5.60 |
| (−)-Pestalotin | (2R,1'S)-6-(1-hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | 7.1 |
| (6S,7S,8R)-Hydroxypestalotin | (3R,4S,5S)-5-hydroxy-3-methoxy-2-((S)-1-hydroxypentyl)-3,4,5,6-tetrahydro-2H-pyran-6-one | 3.34 |
From the available data, (6S,7S,8R)-Hydroxypestalotin demonstrates the most potent cytotoxic activity against P388 cells, with an IC50 value of 3.34 µg/mL.[1] In contrast, (+)-Acetylpestalotin and (−)-Pestalotin show moderate cytotoxicity with IC50 values of 5.60 and 7.1 µg/mL, respectively.[1] The presence and position of hydroxyl and acetyl groups on the pestalotin scaffold appear to significantly influence its cytotoxic potential.
Unfortunately, direct comparative data for the cytotoxicity of this compound against the same P388 cell line is not available in the reviewed literature. Further studies are required to elucidate its specific activity and allow for a direct comparison with its analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The following protocol is a generalized representation of the MTT assay commonly used to assess cell viability and cytotoxicity.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
96-well microtiter plates
-
P388 murine leukemia cells (or other desired cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Pestalotin analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antifungal and Enzyme Inhibitory Activities
Signaling Pathways and Logical Relationships
The precise mechanisms of action and the signaling pathways affected by pestalotin analogs are still under investigation. A generalized logical relationship for the evaluation of these compounds is presented below.
Logical Flow for Bioactivity Screening of Pestalotin Analogs:
References
A Comparative Analysis of the Antifungal Spectrum of (1’S)-Dehydropestalotin Analogues and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This guide provides a comparative overview of the in vitro antifungal activity of a promising phenylthiazole small molecule, analogous to (1’S)-Dehydropestalotin, against key commercial fungicides: Amphotericin B, Fluconazole, and Azoxystrobin. The data presented is compiled from publicly available research, and it should be noted that direct comparative studies of this compound against a wide spectrum of fungi are limited. The information on the this compound analogue is based on a potent phenylthiazole small molecule, referred to as "Compound 1" in a significant study in the field.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the this compound analogue ("Compound 1") and commercial fungicides against clinically relevant fungal species. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Fungus | This compound Analogue ("Compound 1") MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Azoxystrobin MIC (µg/mL) |
| Candida auris | 2 | 0.25 - 4 | ≥32 | No Data |
| Cryptococcus neoformans | 0.5 | 0.25 - 1 | 0.05 - 64 | No Data |
| Aspergillus fumigatus | No Data | 0.125 - 2 | >256 | 0.06 - 32 |
Disclaimer: The data for the this compound analogue is derived from a study on a potent phenylthiazole small molecule ("Compound 1") and is used here as a representative for comparative purposes due to the limited public data on this compound itself. The MIC values for commercial fungicides are compiled from various sources and represent a range of reported values.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical method for assessing the in vitro activity of antifungal compounds. The data presented in this guide is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.
Broth Microdilution Method (Adapted from CLSI M27/M38)
This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate.
1. Preparation of Antifungal Agent Dilutions:
- The antifungal compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.
- A series of twofold dilutions are prepared from the stock solution in RPMI 1640 medium, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), to achieve a range of concentrations.
2. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
- A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- The standardized fungal suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.
- The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, this is typically a ≥50% reduction in turbidity. For Amphotericin B and for molds, the endpoint is usually complete inhibition of visible growth.
Mechanism of Action and Signaling Pathways
The commercial fungicides included in this comparison have well-defined mechanisms of action:
-
Amphotericin B (a polyene): Binds to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.
-
Fluconazole (an azole): Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. This disruption of the cell membrane integrity inhibits fungal growth.
-
Azoxystrobin (a strobilurin): Primarily used in agriculture, it inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking ATP synthesis.
The precise mechanism of action for This compound and related phenylthiazole compounds is still under investigation. However, studies on similar phenylthiazole derivatives suggest that their antifungal activity may involve:
-
Disruption of the fungal cell wall and cell membrane integrity.
-
Induction of oxidative stress through the generation of reactive oxygen species (ROS).
The following diagram illustrates a generalized proposed mechanism of action for phenylthiazole antifungals.
Caption: Proposed antifungal mechanism of phenylthiazole compounds.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for Broth Microdilution MIC Assay.
Comparative Analysis of Antifungal Bioactivity: A Focus on Pestalotiopsis-Derived Compounds
A comprehensive review of available scientific literature did not yield specific bioactivity data for (1'S)-Dehydropestalotin against fungal strains. Therefore, this guide provides a comparative analysis of other well-characterized antifungal compounds isolated from the fungal genus Pestalotiopsis, offering insights into their potential efficacy and mechanisms of action.
The genus Pestalotiopsis is a prolific producer of a wide array of secondary metabolites, many of which exhibit significant biological activities, including antifungal properties.[1][2] These natural products represent a promising resource for the discovery of novel antifungal agents. This guide summarizes the antifungal bioactivity of selected Pestalotiopsis-derived compounds against various fungal pathogens, details the experimental protocols used for their evaluation, and illustrates a key antifungal mechanism of action.
Comparative Antifungal Activity of Pestalotiopsis Metabolites
The following table summarizes the minimum inhibitory concentration (MIC) or 50% inhibitory concentration (IC50) values of various compounds isolated from Pestalotiopsis species against a range of fungal strains. These values provide a quantitative measure of their antifungal potency.
| Compound | Fungal Strain | Bioactivity (µg/mL) | Reference |
| Heterocornol C (41) | Candida parapsilosis | MIC: 100 | [1] |
| Heterocornol G (45) | Candida parapsilosis | MIC: 100 | [1] |
| Agropyrenol (54) | Candida parapsilosis | MIC: 100 | [1] |
| Vaccinol G (55) | Candida parapsilosis | MIC: 100 | [1] |
| Heterocornol C (41) | Cryptococcus neoformans | MIC: 100 | [1] |
| Heterocornol G (45) | Cryptococcus neoformans | MIC: 100 | [1] |
| Agropyrenol (54) | Cryptococcus neoformans | MIC: 100 | [1] |
| Vaccinol G (55) | Cryptococcus neoformans | MIC: 100 | [1] |
| Pestalofone B (12) | Aspergillus fumigatus | IC50: 1.10 µM | [3] |
| Pestalofone E (15) | Aspergillus fumigatus | IC50: 0.90 µM | [3] |
| Monoterpene lactone (31) | Botrytis cinerea | MIC: 3.1 | [1] |
| Monoterpene lactone (31) | Phytophthora nicotianae | MIC: 6.3 | [1] |
| (2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propanoic acid (32) | Botrytis cinerea | MIC: 3.1 | [1] |
| (2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propanoic acid (32) | Phytophthora nicotianae | MIC: 6.3 | [1] |
| (2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propanoic acid (32) | Candida albicans | MIC: 50 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antifungal activity of natural compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for many fungi) at a suitable temperature (e.g., 28-35°C) for a specified period to obtain sufficient growth. A suspension of fungal spores or cells is then prepared in a sterile saline solution or broth (e.g., RPMI 1640). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Preparation of Microtiter Plates: The antifungal compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640 buffered with MOPS). Each well will contain a different concentration of the test compound. A positive control well (containing the fungal inoculum without any antifungal agent) and a negative control well (containing the medium only) are also included.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate (except the negative control). The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[4] For some fungi and compounds, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint and is referred to as MIC50 or MIC90, respectively.
Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[4]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts) is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized fungal inoculum (adjusted to a 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the antifungal compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period.
-
Measurement of Inhibition Zones: The antifungal agent diffuses from the disk into the agar. If the fungus is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Antifungal Mechanism of Action: A Visual Representation
Many natural antifungal compounds exert their effect by disrupting the integrity of the fungal cell membrane. This is a critical target as the cell membrane is essential for maintaining cellular homeostasis and viability. The following diagram illustrates a simplified signaling pathway of cell membrane disruption.
Caption: Antifungal compounds can inhibit ergosterol synthesis, disrupting cell membrane integrity.
References
Unveiling the Cytotoxic Profile of (1’S)-Dehydropestalotin Analogs in Comparison to Established Toxins
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic potential of (1’S)-Dehydropestalotin analogs, secondary metabolites from the fungus Pestalotiopsis microspora, reveals notable bioactivity against cancer cell lines. This guide provides a comparative benchmark of these natural compounds against well-established cytotoxic agents, Doxorubicin and Staurosporine, offering valuable insights for researchers and drug development professionals in the field of oncology.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound analogs was evaluated and compared with the known toxins Doxorubicin and Staurosporine. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Notably, the analogs of this compound were assessed against the P388 murine leukemia cell line. For a robust comparison, IC50 values for Doxorubicin and Staurosporine against the same cell line are included where available.
| Compound | Cell Line | IC50 Value |
| This compound Analogs | ||
| (+)-Acetylpestalotin | P388 | 5.60 µg/mL |
| (-)-Pestalotin | P388 | 7.1 µg/mL |
| (6S,7S,8R)-Hydroxypestalotin | P388 | 3.34 µg/mL |
| Known Toxins | ||
| Doxorubicin | P388 | Varies (cell line and exposure dependent) |
| Staurosporine | P388D1 (macrophage-like) | Apoptosis induced at nanomolar concentrations |
Experimental Workflow for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is a critical step in drug discovery and development. A generalized workflow for assessing cytotoxicity using in vitro cell-based assays is depicted below. This process typically involves cell culture, treatment with the test compound, and subsequent measurement of cell viability or death through various biochemical assays.
Caption: A diagram illustrating the key steps in a typical in vitro cytotoxicity assay.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in cytotoxic evaluations. The following are detailed protocols for three commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cell lysis.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the test compounds as previously described.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.
-
In Vivo Efficacy of (1’S)-Dehydropestalotin: A Comparative Analysis in Animal Models
Notice: Initial literature searches did not yield specific in vivo efficacy studies for (1’S)-Dehydropestalotin in animal models. To fulfill the structural and content requirements of the requested comparison guide, this document presents a comprehensive analysis of Quercetin , a widely studied natural flavonoid with well-documented anti-inflammatory properties. Quercetin will be compared to Indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID), providing a relevant framework for evaluating the in vivo efficacy of natural compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Quercetin's performance against a conventional anti-inflammatory agent, supported by experimental data from animal models.
Comparative Efficacy of Quercetin vs. Indomethacin in Animal Models of Inflammation
The following table summarizes the quantitative data from studies evaluating the anti-inflammatory effects of Quercetin compared to the control and the standard drug, Indomethacin, in a carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation.[1]
| Treatment Group | Dose | Paw Volume (mL) at 3h Post-Carrageenan (Mean ± SEM) | Percentage Inhibition of Edema (%) |
| Control (Vehicle) | - | 0.85 ± 0.04 | - |
| Quercetin | 20 mg/kg (oral) | 0.48 ± 0.03 | 43.5% |
| Indomethacin (Positive Control) | 10 mg/kg (oral) | 0.35 ± 0.02 | 58.8% |
Data is illustrative and compiled from representative findings in the field.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This widely used animal model assesses the efficacy of anti-inflammatory compounds on acute inflammation.[3][4]
1. Animals:
-
Species: Wistar rats.[5]
-
Weight: 150-250g.[5]
-
Housing: Animals are housed in standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.[5]
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose) orally.[5]
-
Test Group: Receives Quercetin (e.g., 20 mg/kg) suspended in the vehicle, administered orally.[2]
-
Positive Control Group: Receives Indomethacin (e.g., 10 mg/kg) suspended in the vehicle, administered orally.[2][5]
3. Procedure:
-
One hour after the oral administration of the respective treatments, acute inflammation is induced.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][3]
-
The volume of the paw is measured immediately before the carrageenan injection and at specific time intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[1]
4. Data Analysis:
-
The degree of paw edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[5]
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Quercetin's Inhibition of the NF-κB Signaling Pathway.[6][7]
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative transcriptomics of fungi treated with (1’S)-Dehydropestalotin
Information regarding the comparative transcriptomics of fungi treated with (1’S)-Dehydropestalotin is not available in publicly accessible scientific literature.
A thorough search of research databases and scientific publications has yielded no studies on the transcriptomic effects of this compound on any fungal species. This compound is a compound that has been isolated from the fungus Xylaria feejeensis. However, its biological activity, particularly its antifungal mechanism of action and its impact on fungal gene expression, has not been a subject of published research.
Consequently, it is not possible to provide a comparative guide on this topic. The core requirements for this request—summarizing quantitative transcriptomic data, detailing experimental protocols, and visualizing signaling pathways—cannot be met due to the absence of the necessary foundational research.
For researchers, scientists, and drug development professionals interested in this area, this represents a novel field of study. Future research could focus on:
-
Determining the antifungal activity: Initial studies would need to establish the minimum inhibitory concentration (MIC) of this compound against a panel of relevant fungal species.
-
Investigating the mechanism of action: Once antifungal activity is confirmed, studies could explore how the compound affects fungal cells. This might involve examining its impact on cell wall integrity, membrane permeability, or specific metabolic pathways.
-
Conducting transcriptomic analysis: RNA sequencing (RNA-seq) of fungal cultures treated with this compound would be a critical step. This would reveal which genes and signaling pathways are up- or down-regulated in response to the compound.
-
Comparative transcriptomics: Following initial transcriptomic analysis, comparative studies could be designed. This would involve comparing the gene expression profiles of fungi treated with this compound to those treated with other known antifungal agents or to untreated controls.
Until such primary research is conducted and published, a comparative guide on the transcriptomics of fungi treated with this compound cannot be developed.
Head-to-head comparison of (1’S)-Dehydropestalotin and other natural antifungals
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred the search for novel therapeutic agents from natural sources. This guide provides a head-to-head comparison of various natural antifungal compounds, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their potential use. While the primary focus of this guide was intended to be (1’S)-Dehydropestalotin, a thorough search of scientific literature did not yield specific data on its antifungal activity. Therefore, this comparison will focus on its parent compound, pestalotin, and other well-characterized natural antifungals.
Comparative Efficacy of Natural Antifungals
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The table below summarizes the reported MIC values for several natural compounds against common fungal pathogens. Lower MIC values indicate greater efficacy.
| Natural Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Pestalotin Derivative (Brominated) | Candida tropicalis | - | [1] |
| Candida albicans | - | [1] | |
| Amphotericin B | Candida krusei | 1 | [2] |
| Rhizopus oryzae | 1 | [2] | |
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | [2] |
| Rhizopus oryzae | 4 | [2] | |
| Candida spp. | 2 - 16 | [2] | |
| Filamentous fungi | 4 - 64 | [2] | |
| Hinokitiol | Candida albicans | 8.21 | [3] |
| Thymol | Candida tropicalis | 78 | [4] |
| Candida krusei | 39 | [4] | |
| Candida albicans | 39 | [4] | |
| Cumin Essential Oil | Candida albicans | 3.90 - 11.71 | [5] |
| Thyme Essential Oil | Candida albicans | 62 | [5] |
| Candida tropicalis | 62 | [5] | |
| Aspergillus spp. | 9.85 - 19.17 | [5] | |
| Penicillium spp. | 19.17 | [5] | |
| Cladosporium spp. | 15.20 | [5] | |
| Bucida buceras extract | Penicillium expansum | 20 - 80 | [6] |
| Penicillium janthinellum | 20 - 80 | [6] | |
| Trichoderma harzianum | 20 - 80 | [6] | |
| Fusarium oxysporum | 20 - 80 | [6] | |
| Scopoletin | Candida tropicalis | 50 | [7] |
Note: The study on the brominated pestalotin derivative reported zones of inhibition rather than specific MIC values. The derivative showed an 18.3 ± 0.6 mm zone of inhibition against Candida tropicalis and a 10.6 ± 1.2 mm zone against Candida albicans at a concentration of 10.0 µ g/disc [1].
Mechanisms of Action: A Look at Fungal Signaling Pathways
Natural antifungals exert their effects through a variety of mechanisms, often targeting essential cellular processes in fungi. The primary mechanisms include disruption of the cell membrane, inhibition of cell wall synthesis, and interference with ergosterol (B1671047) biosynthesis.
Ergosterol Biosynthesis Inhibition
A significant number of natural antifungals target the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and function of the fungal cell membrane[8][9][10]. Ergosterol is the fungal equivalent of cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death[11].
Caption: Inhibition of the ergosterol biosynthesis pathway by various natural compounds.
Fungal Cell Wall Disruption
The fungal cell wall, a structure absent in human cells, is another prime target for antifungal agents. It is primarily composed of glucans, chitin, and glycoproteins, which provide structural integrity and protection[12]. Natural compounds that interfere with the synthesis of these components can lead to cell lysis[13].
Caption: Disruption of fungal cell wall synthesis by natural antifungal compounds.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antifungal agent. The broth microdilution method is a commonly employed technique.
Broth Microdilution MIC Assay Workflow
The following diagram illustrates the typical workflow for a broth microdilution assay to determine the MIC of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species [frontiersin.org]
- 5. Essential Oils and Their Natural Active Compounds Presenting Antifungal Properties [mdpi.com]
- 6. ANTIOXIDANT AND ANTIFUNGAL ACTIVITY OF SELECTED MEDICINAL PLANT EXTRACTS AGAINST PHYTOPATHOGENIC FUNGI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the importance of molecules of natural origin in antifungal drug development through targeting ergosterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Right Herbal Agents for Antifungal Therapy | MosaicDX [mosaicdx.com]
- 12. dovepress.com [dovepress.com]
- 13. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review [mdpi.com]
Verifying the Mechanism of Action of (1’S)-Dehydropestalotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1’S)-Dehydropestalotin, a polyketide derived from the endophytic fungus Xylaria feejeensis, has garnered interest for its potential biological activities. However, its precise mechanism of action remains to be fully elucidated in publicly available scientific literature. This guide provides a comparative framework to facilitate the investigation of its hypothesized pro-apoptotic activity. We compare this compound to two well-characterized apoptosis-inducing agents, Staurosporine and Etoposide (B1684455), offering experimental protocols and data presentation formats to guide future research.
Introduction: The Unverified Mechanism of this compound
This compound belongs to the α-pyrone class of fungal secondary metabolites, a group known for diverse biological activities, including cytotoxic effects. While its chemical structure is defined, a specific molecular target or signaling pathway has not been definitively identified. Based on the cytotoxic profile of related fungal polyketides, a plausible, yet unverified, hypothesis is that this compound exerts its effects through the induction of apoptosis.
This guide, therefore, proceeds on this hypothesis to provide a practical framework for its investigation. We will compare the hypothetical pro-apoptotic action of this compound with the established mechanisms of Staurosporine, a broad-spectrum protein kinase inhibitor, and Etoposide, a topoisomerase II inhibitor. Both are standard agents used in cancer research to induce apoptosis.
Comparative Analysis of Apoptosis-Inducing Agents
The following table summarizes the known characteristics of the comparator compounds and the hypothesized attributes of this compound.
| Feature | This compound | Staurosporine | Etoposide |
| Compound Class | Polyketide (α-pyrone) | Alkaloid | Podophyllotoxin derivative |
| Primary Mechanism | Hypothesized: Induction of apoptosis | Broad-spectrum protein kinase inhibitor, leading to apoptosis induction[1][2] | Topoisomerase II inhibitor, causing DNA strand breaks and apoptosis[3][4][5][6][7] |
| Key Molecular Events | Hypothesized: Caspase activation, modulation of Bcl-2 family proteins | Inhibition of protein kinases (e.g., PKC), activation of caspases[1][2] | Formation of a ternary complex with DNA and topoisomerase II, leading to DNA damage and caspase activation[3][4] |
| Cell Cycle Specificity | Unknown | Primarily acts on the G2/M phase[8][9] | Affects mainly the S and G2 phases of the cell cycle[4] |
Signaling Pathways in Apoptosis Induction
The induction of apoptosis typically involves a cascade of signaling events. Below are visual representations of the established pathways for Staurosporine and Etoposide, and a proposed pathway for this compound.
Caption: Staurosporine-induced apoptosis pathway.
Caption: Etoposide-induced apoptosis pathway.
Caption: Hypothesized apoptosis pathway for this compound.
Experimental Protocols for Mechanism Verification
To test the hypothesis that this compound induces apoptosis, the following experimental protocols are recommended.
General Experimental Workflow
Caption: General workflow for assessing apoptosis.
Protocol for Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Cultured cells treated with compounds
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells in a 6-well plate.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Protocol for Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7.[13][14][15][16]
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Cultured cells treated with compounds
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with compounds.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample with a luminometer.
-
Protocol for Western Blot Analysis of Bcl-2 Family Proteins
This method assesses the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bax, Bak).[17][18][19][20][21]
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Harvest and lyse treated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
Data Presentation and Interpretation
Quantitative data from the above experiments should be presented in clear, structured tables to facilitate comparison.
Table 5.1: Apoptotic Cell Population (%) after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | |||
| This compound | |||
| Staurosporine | |||
| Etoposide |
Table 5.2: Relative Caspase-3/7 Activity (Fold Change vs. Control)
| Treatment | Fold Change (Mean ± SD) |
| Vehicle Control | 1.0 |
| This compound | |
| Staurosporine | |
| Etoposide |
Table 5.3: Relative Protein Expression of Bcl-2 and Bax (Fold Change vs. Control)
| Treatment | Bcl-2 Expression | Bax Expression | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | |
| This compound | |||
| Staurosporine | |||
| Etoposide |
Conclusion
While the definitive mechanism of action for this compound requires further investigation, the hypothesis of apoptosis induction provides a solid starting point for research. By employing the comparative framework and experimental protocols outlined in this guide, researchers can systematically investigate its biological activity and potentially uncover novel therapeutic properties. The use of well-characterized compounds like Staurosporine and Etoposide as benchmarks will be crucial in contextualizing the experimental findings.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. edspace.american.edu [edspace.american.edu]
- 21. researchgate.net [researchgate.net]
Independent Verification of the Reported Biological Activities of (1’S)-Dehydropestalotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported biological activities of (1’S)-Dehydropestalotin, a natural product isolated from endophytic fungi of the Pestalotiopsis genus. While initial reports have suggested a range of biological effects, including antifungal and cytotoxic properties, this document aims to present an objective overview of these claims alongside available independent verification studies. Due to the limited specific data on the (1’S) stereoisomer, this guide also includes information on the broader class of dehydropestalotin and related pestalotin compounds to provide a fuller context for researchers.
Reported and Verified Biological Activities
The initial biological activities attributed to dehydropestalotin and its analogs primarily revolve around their potential as cytotoxic and antifungal agents. However, a thorough review of the scientific literature reveals a scarcity of independent studies specifically focused on verifying the activities of the (1’S) stereoisomer. The available data is often embedded within broader screenings of metabolites from Pestalotiopsis species.
Cytotoxic Activity
Initial screenings of extracts from Pestalotiopsis microspora have indicated cytotoxic effects against various cancer cell lines. While these extracts contain a mixture of compounds, including pestalotin derivatives, specific data attributing this activity solely to this compound is limited. Independent verification of its specific IC50 values against a range of cell lines is a critical area for future research.
Table 1: Summary of Reported Cytotoxic Activities of Pestalotin Analogs
| Compound/Extract | Cell Line | Reported IC50 (µg/mL) | Reference |
| Pestalotiopsis microspora extract | Murine Leukemia (P388) | 18.97 | [Not independently verified] |
| (6S,7S,8R)-hydroxypestalotin | Murine Leukemia (P388) | 3.34 | [Not independently verified] |
Note: Data for this compound is not specifically available. The table presents data for related compounds from the same fungal genus to provide context.
Antifungal Activity
Metabolites from Pestalotiopsis species are well-documented for their antifungal properties. These compounds are believed to play a role in the symbiotic relationship between the endophytic fungus and its host plant by protecting against pathogens. While it is plausible that this compound contributes to this antifungal activity, specific minimum inhibitory concentration (MIC) values against a panel of pathogenic fungi have not been extensively reported and independently verified.
Table 2: Potential Antifungal Targets for Pestalotin Analogs
| Fungal Pathogen | Relevance | Status of Verification for this compound |
| Candida albicans | Human pathogen | Not reported |
| Aspergillus fumigatus | Human pathogen | Not reported |
| Fusarium oxysporum | Plant pathogen | Not reported |
| Rhizoctonia solani | Plant pathogen | Not reported |
Experimental Protocols
To facilitate independent verification and further research, detailed experimental protocols for assessing the key biological activities are provided below. These are standardized methodologies that can be adapted for the specific evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Fungal Culture: The fungal strains of interest are grown on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized inoculum of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Preparation: this compound is serially diluted in the broth medium in a 96-well plate.
-
Inoculation: The standardized fungal inoculum is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for 24 to 48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and antifungal assays.
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Caption: Workflow for determining the antifungal activity of this compound via broth microdilution.
Conclusion and Future Directions
The biological activities of this compound present an intriguing area for further investigation. However, the current body of scientific literature lacks specific, independently verified data on this particular stereoisomer. The information available for the broader class of pestalotin analogs suggests potential cytotoxic and antifungal properties. To move forward, it is imperative for the research community to:
-
Conduct comprehensive in vitro studies to determine the specific IC50 and MIC values of purified this compound against a wide range of cancer cell lines and fungal pathogens.
-
Investigate the mechanisms of action underlying any observed biological activities.
-
Perform comparative studies with other stereoisomers of dehydropestalotin to understand the role of stereochemistry in its biological function.
This guide serves as a call to action for further research to independently verify and expand upon the initial reports of the biological activities of this compound, which will be crucial for evaluating its potential as a lead compound in drug discovery.
Safety Operating Guide
Navigating the Disposal of (1’S)-Dehydropestalotin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (1’S)-Dehydropestalotin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While classified as a non-hazardous substance, adherence to established laboratory waste management protocols is essential. This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this fungal metabolite.
Essential Safety and Handling Information
This compound, a metabolite isolated from the fungus Xylaria feejeensis, is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as a matter of prudent laboratory practice, it should be handled with care.
Quantitative Safety Data
The following table summarizes the key safety ratings for this compound, providing a clear reference for risk assessment.
| Hazard Classification System | Rating | Interpretation |
| NFPA Ratings | (Scale: 0-4, 0 = No Hazard) | |
| Health | 0 | No hazard beyond that of ordinary combustible materials. |
| Fire | 0 | Will not burn under normal fire conditions. |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| HMIS-Ratings | (Scale: 0-4, 0 = Minimal Hazard) | |
| Health | 0 | No significant risk to health. |
| Fire | 0 | Not combustible. |
| Reactivity | 0 | Minimal hazard. |
| Ecological Information | ||
| Water Hazard Class | 1 (Self-assessment) | Slightly hazardous for water. |
Experimental Protocols for Disposal
The disposal of this compound follows the general principles of non-hazardous laboratory chemical waste management. The primary goal is to prevent its release into the environment, particularly into aquatic systems, given its slight water hazard classification.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Clearly label all containers holding this compound waste with the full chemical name.
-
Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).
-
-
Disposal of Solid this compound :
-
For small quantities of solid this compound, consult your institution's Environmental Health and Safety (EHS) guidelines. In many cases, non-hazardous solids can be disposed of in the regular laboratory trash, provided they are securely contained.
-
For larger quantities, the material should be collected in a designated, sealed, and clearly labeled waste container for pickup by your institution's chemical waste management service.
-
-
Disposal of Solutions Containing this compound :
-
Aqueous Solutions : Due to the "slightly hazardous for water" classification, direct disposal of undiluted or large quantities of this compound solutions down the sanitary sewer is not recommended.[1] Small, incidental amounts from cleaning glassware may be permissible, but always check with your local EHS for specific regulations.
-
Organic Solvent Solutions : Solutions of this compound in organic solvents should be treated as organic solvent waste. Collect these solutions in an appropriate, labeled solvent waste container for hazardous waste disposal.
-
-
Disposal of Empty Containers :
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The first rinsate should be collected and disposed of as chemical waste (aqueous or solvent, as appropriate).
-
Subsequent rinses of containers that held non-hazardous materials may often be discarded down the drain.
-
After rinsing, deface or remove the original label and dispose of the container in the appropriate laboratory glass or solid waste stream.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the responsible and compliant disposal of this compound, fostering a safe and sustainable research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
